2'-Deoxy-2'-fluoro-L-uridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H11FN2O5 |
|---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
1-[(2S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6?,7?,8-/m0/s1 |
InChI Key |
UIYWFOZZIZEEKJ-VEPOLHSPSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2C(C([C@@H](O2)CO)O)F |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2'-Deoxy-2'-fluoro-L-uridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis pathways for 2'-Deoxy-2'-fluoro-L-uridine, a key L-nucleoside analog with significant potential in antiviral drug development. This document details the primary synthetic methodologies, experimental protocols, and the metabolic activation pathway that underpins its biological activity.
Chemical Synthesis Pathways
The synthesis of this compound can be primarily achieved through two strategic routes: a convergent synthesis involving a Vorbrüggen glycosylation and a more direct approach starting from a pre-formed L-nucleoside precursor.
Synthesis from β-L-2,2ʹ-anhydrouridine
A prevalent and efficient method for the synthesis of this compound commences with the commercially available β-L-2,2ʹ-anhydrouridine. This pathway involves a key fluorination step to introduce the 2'-fluoro substituent. The general workflow is outlined below.[1]
Figure 1: Synthesis of this compound from β-L-2,2ʹ-anhydrouridine.
Experimental Protocol: Synthesis from β-L-2,2ʹ-anhydrouridine
A detailed experimental protocol for this synthetic route is provided in the following table, summarizing the key steps and reagents.
| Step | Description | Reagents and Conditions | Overall Yield | Reference |
| 1 | Protection of 3',5'-Hydroxyl Groups | β-L-2,2ʹ-anhydrouridine, 3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid (p-TsOH), in an appropriate solvent. | High | [1] |
| 2 | Fluorination | The protected anhydrouridine is dissolved in an anhydrous solvent such as dichloromethane (CH2Cl2) and treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST). | 64% (for fluorination and subsequent deprotection) | [1] |
| 3 | Deprotection | The 3',5'-O-tetrahydropyranyl (THP) protecting groups are removed by acidic hydrolysis, for example, using p-TsOH in methanol (MeOH). | [1] | |
| 4 | Purification | The final product is purified by column chromatography on silica gel. | [2] |
Convergent Synthesis via Vorbrüggen Glycosylation
An alternative, convergent approach involves the coupling of a protected and activated 2-deoxy-2-fluoro-L-arabinofuranose derivative with a silylated uracil base. This method, known as the Vorbrüggen glycosylation, is a cornerstone of nucleoside synthesis.
Figure 2: Convergent synthesis of this compound via Vorbrüggen glycosylation.
Experimental Protocol: Vorbrüggen Glycosylation
The following table outlines the key steps in the convergent synthesis of this compound.
| Step | Description | Reagents and Conditions | Yield | Reference |
| 1 | Preparation of Fluorinated Sugar | Synthesis of a suitable 2-deoxy-2-fluoro-L-arabinofuranose derivative with protecting groups (e.g., benzoyl) and an anomeric leaving group (e.g., bromide). | Variable | [3] |
| 2 | Silylation of Uracil | Uracil is treated with a silylating agent like hexamethyldisilazane (HMDS) to increase its solubility and nucleophilicity. | High | |
| 3 | Glycosylation | The protected fluorinated sugar is coupled with the silylated uracil in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). | Good | |
| 4 | Deprotection | The protecting groups on the sugar moiety and any protecting groups on the uracil base are removed, typically under basic conditions (e.g., ammonia in methanol). | High | [3] |
| 5 | Purification | The final product is purified using chromatographic techniques. | [3] |
Synthesis of this compound Phosphoramidite
For the incorporation of this compound into oligonucleotides, it must first be converted into its phosphoramidite derivative. This involves protection of the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group.
Figure 3: Synthesis of this compound phosphoramidite.
Experimental Protocol: Phosphoramidite Synthesis
| Step | Description | Reagents and Conditions | Yield | Reference |
| 1 | 5'-Hydroxyl Protection | This compound is reacted with dimethoxytrityl chloride (DMT-Cl) in pyridine. | High | |
| 2 | 3'-Hydroxyl Phosphitylation | The 5'-O-DMT protected nucleoside is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). | High | |
| 3 | Purification | The resulting phosphoramidite is purified by silica gel chromatography. |
Metabolic Activation Pathway
This compound, as a nucleoside analog, is a prodrug that requires intracellular phosphorylation to become pharmacologically active. This metabolic activation is a stepwise process catalyzed by host cell kinases.
References
An In-depth Technical Guide to the Physicochemical Properties of 2'-Deoxy-2'-fluoro-L-uridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2'-Deoxy-2'-fluoro-L-uridine, a significant nucleoside analog in therapeutic research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a visualization of its mechanism of action.
Introduction
This compound is a synthetic nucleoside analog of the naturally occurring deoxyuridine. The substitution of a fluorine atom at the 2'-position of the ribose sugar moiety enhances the compound's stability against enzymatic degradation, a crucial attribute for therapeutic agents.[1] As an L-nucleoside, it is the enantiomer of the more common D-nucleosides, which can confer unique biological activities and resistance to degradation by host enzymes.[2] These properties make this compound a compound of interest for antiviral and anticancer applications.[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while data for the L-isomer is provided where available, some data pertains to the D-isomer (2'-Deoxy-2'-fluorouridine) and is included for reference, as the physicochemical properties of enantiomers are largely identical, with the exception of optical activity.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁FN₂O₅ | [4] |
| Molecular Weight | 246.19 g/mol | [4] |
| Melting Point | 147.0 to 153.0 °C (D-isomer) | N/A |
| Solubility | Soluble in Methanol and Water (D-isomer) | [5] |
| pKa (Predicted) | 9.39 ± 0.10 (D-isomer) | N/A |
| logP (Predicted) | -1.4 | [4] |
| Appearance | White to Off-white powder/crystal | N/A |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for the validation and quality control of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Apparatus:
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 1-2 mm.[8]
-
The capillary tube is placed in the heating block of the melting point apparatus.[9]
-
The sample is heated at a rapid rate (e.g., 10-20 °C/minute) to determine an approximate melting range.[6]
-
A second, fresh sample is then heated, with the temperature ramp slowed to approximately 2 °C/minute starting from about 10-20 °C below the previously observed melting point.[6][9]
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[9]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of nucleoside analogs.
System:
-
HPLC system with a UV detector
-
Reversed-phase C18 or C30 column[10]
Mobile Phase:
-
A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[11]
Procedure:
-
A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or methanol).
-
The sample solution is also prepared and filtered through a 0.22 µm syringe filter.[11]
-
The column is equilibrated with the initial mobile phase conditions.
-
The sample is injected into the HPLC system.
-
The elution of the compound is monitored by UV absorbance, typically at 260 nm.[11]
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)[12]
Sample Preparation:
-
The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CD₃OD.[12]
Experiments:
-
¹H NMR: Provides information on the number and environment of protons in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: Directly observes the fluorine atom, which is crucial for confirming its presence and environment.[12]
-
2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons, aiding in the complete assignment of the structure.[13]
Mechanism of Action and Signaling Pathway
As an antiviral agent, this compound functions as a nucleoside analog that inhibits viral replication.[3] The proposed mechanism involves its intracellular conversion to the active triphosphate form, which then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRP).[14] Incorporation of the fluorinated nucleotide into the growing viral RNA chain can lead to chain termination, thereby halting viral replication.[15]
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Synthesis and Structural Characterization of this compound Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2\'-Deoxy-2\'-fluorouridine | C9H13FN2O5 | CID 73186230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. rsc.org [rsc.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documentsdelivered.com [documentsdelivered.com]
- 14. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
2'-Deoxy-2'-fluoro-L-uridine (L-FMAU): A Comprehensive Technical Guide on its Anti-HBV Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of 2'-Deoxy-2'-fluoro-L-uridine (L-FMAU), also known as Clevudine, a potent nucleoside analog with significant activity against the Hepatitis B Virus (HBV). This document details the molecular interactions, metabolic activation, and downstream effects of L-FMAU on the HBV replication cycle. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of antiviral therapeutics. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals chronically infected and at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. The persistence of HBV is primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for viral replication. Nucleoside analogs are a cornerstone of anti-HBV therapy, and this compound (L-FMAU) has demonstrated potent and selective inhibition of HBV replication. This guide elucidates the intricate mechanisms by which L-FMAU exerts its antiviral effects.
Molecular Mechanism of Action
The primary mechanism of action of L-FMAU against HBV involves its conversion to the active triphosphate form, which then inhibits the viral DNA polymerase.
Cellular Uptake and Anabolic Phosphorylation
L-FMAU, a synthetic L-nucleoside analog, enters hepatocytes and undergoes a three-step phosphorylation process mediated by host cellular kinases to form L-FMAU-monophosphate (L-FMAU-MP), L-FMAU-diphosphate (L-FMAU-DP), and the active L-FMAU-triphosphate (L-FMAU-TP).[1] The initial and rate-limiting step is catalyzed by thymidine kinase and deoxycytidine kinase.[2]
Inhibition of HBV DNA Polymerase
The active metabolite, L-FMAU-TP, acts as a potent inhibitor of the HBV DNA polymerase, which possesses both reverse transcriptase and DNA-dependent DNA polymerase activities.[3] Molecular dynamics simulations suggest that L-FMAU-TP may not serve as a direct substrate for the HBV polymerase due to unfavorable conformational adjustments required for its binding to the active site.[4] This suggests a non-competitive inhibition mechanism where L-FMAU-TP binds to the polymerase, preventing its proper function without being incorporated into the growing viral DNA chain.[4][5] This mode of action distinguishes it from many other nucleoside analogs that act as chain terminators.
Specificity and Selectivity
L-FMAU exhibits high selectivity for HBV. The active triphosphate form, L-FMAU-TP, does not significantly inhibit human cellular DNA polymerases α, β, or γ, which accounts for its low cytotoxicity.[6] Furthermore, L-FMAU is not incorporated into mitochondrial DNA, and its use is not associated with significant mitochondrial toxicity, as evidenced by the lack of increased lactic acid production in treated cells.[1][2][3]
Quantitative Data on Anti-HBV Activity
The antiviral potency and selectivity of L-FMAU have been quantified in various in vitro and in vivo studies.
| Parameter | Cell Line | Value | Reference |
| EC50 (HBV DNA replication) | 2.2.15 | 0.1 µM | [1][7] |
| H1 | 5.0 µM | [2] | |
| CC50 (Cytotoxicity) | 2.2.15 | > 200 µM | [1][7] |
| MT2, CEM, H1 | High | [8] | |
| Selectivity Index (CC50/EC50) | 2.2.15 | > 2000 | [7] |
Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of L-FMAU.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-HBV activity of L-FMAU.
Cell Culture and Antiviral Assay in 2.2.15 Cells
The human hepatoblastoma cell line HepG2-2.2.15, which is stably transfected with the HBV genome and constitutively produces viral particles, is a standard model for in vitro anti-HBV drug screening.
Protocol:
-
Cell Culture: Culture HepG2-2.2.15 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Seed cells in 6-well plates. Upon reaching 80-90% confluency, replace the medium with fresh medium containing various concentrations of L-FMAU (e.g., 0.01 to 10 µM). Include a no-drug control.
-
Sample Collection: After a specified treatment period (e.g., 9 days, with media and drug changed every 3 days), collect the culture supernatant to analyze extracellular HBV DNA and lyse the cells to extract intracellular viral DNA.
-
DNA Extraction:
-
Extracellular DNA: Precipitate viral particles from the supernatant using polyethylene glycol (PEG) 8000. Treat with proteinase K and extract DNA using phenol/chloroform.
-
Intracellular DNA: Lyse cells with a lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 1% SDS). Perform a Hirt extraction to separate low molecular weight viral DNA from high molecular weight cellular DNA.
-
-
HBV DNA Analysis: Quantify HBV DNA levels using Southern blot analysis or quantitative PCR (qPCR).
HBV DNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of L-FMAU-TP on the enzymatic activity of HBV DNA polymerase.
Protocol:
-
Isolation of HBV Particles: Isolate viral particles from the culture medium of 2.2.15 cells by PEG precipitation.
-
Preparation of L-FMAU-TP: Synthesize L-FMAU-triphosphate chemically or obtain it from a commercial source.
-
Reaction Mixture: Prepare the assay mixture containing:
-
Isolated HBV particles (as the source of HBV DNA polymerase)
-
Tris-HCl buffer (pH 7.5)
-
KCl (e.g., 340 mM)
-
Mercaptoethanol (e.g., 22 mM)
-
Nonidet P-40 (e.g., 0.4%)
-
dATP, dGTP, dCTP (e.g., 70 µM each)
-
[α-32P]dTTP (e.g., 0.175 µM)
-
Varying concentrations of L-FMAU-TP
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).
-
Analysis: Spot the reaction mixture onto DE81 filter paper. Wash the filters to remove unincorporated nucleotides. Measure the radioactivity incorporated into the DNA using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of HBV DNA polymerase activity at each concentration of L-FMAU-TP and determine the IC50 value.
Analysis of Intracellular Phosphorylation of L-FMAU
This protocol is for determining the levels of L-FMAU and its phosphorylated metabolites in cells.
Protocol:
-
Cell Treatment and Lysis: Treat HepG2 cells with L-FMAU. After incubation, wash the cells with cold phosphate-buffered saline (PBS) and lyse them with a cold 70% methanol solution.
-
Extraction of Nucleotides: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant containing the intracellular nucleotides.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use an ion-pairing reversed-phase column to separate L-FMAU, L-FMAU-MP, L-FMAU-DP, and L-FMAU-TP.
-
Employ a tandem mass spectrometer in negative ion mode for detection and quantification.
-
-
Quantification: Use standard curves generated with known amounts of L-FMAU and its phosphorylated derivatives to quantify their intracellular concentrations.
Effect on HBV cccDNA
L-FMAU, as a reverse transcriptase inhibitor, primarily blocks the de novo synthesis of HBV DNA. While it does not directly target the existing cccDNA pool in non-dividing cells, long-term treatment can lead to a gradual reduction in cccDNA levels. In chronically infected woodchucks, 30 weeks of L-FMAU treatment reduced cccDNA levels to 1.2-5.4% of pretreatment levels, suggesting a half-life of 33 to 50 days. This reduction is likely due to the prevention of cccDNA replenishment from newly synthesized relaxed circular DNA (rcDNA) and the natural decay of cccDNA in dividing hepatocytes.
Conclusion
This compound (L-FMAU) is a potent and selective inhibitor of HBV replication. Its mechanism of action is well-characterized and involves intracellular phosphorylation to its active triphosphate form, which then non-competitively inhibits the HBV DNA polymerase. The high selectivity of L-FMAU for the viral polymerase and its favorable safety profile, particularly the lack of mitochondrial toxicity, make it an important molecule in the context of anti-HBV drug development. This technical guide provides a comprehensive overview of the core mechanisms, supporting quantitative data, and detailed experimental protocols to aid researchers in the ongoing efforts to develop more effective therapies for chronic hepatitis B.
References
- 1. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel non-radioactive method for detection of nucleoside analog phosphorylation by 5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of nucleoside analog antiretrovirals: a review for clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ice-hbv.org [ice-hbv.org]
- 6. In vitro enzymatic and cell culture-based assays for measuring activity of HBV ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-Steady State Kinetic Investigation of the Incorporation of Anti-Hepatitis B Nucleotide Analogs Catalyzed by Non-Canonical Human DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Clevudine (L-FMAU): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clevudine (L-FMAU), a synthetic L-nucleoside analog of thymidine, emerged as a potent inhibitor of the hepatitis B virus (HBV). This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, preclinical and clinical development, and safety profile of Clevudine. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in antiviral drug development. The guide details the experimental methodologies employed in pivotal studies, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate key pathways and workflows.
Discovery and Rationale
Clevudine, chemically known as 1-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)thymine, was discovered by researchers at the University of Georgia in collaboration with Yale University and Bukwang Pharmaceutical.[1] As a nucleoside analog, its design was predicated on the strategy of interfering with viral DNA synthesis. Specifically, it was developed as an L-nucleoside, a stereoisomer of the naturally occurring D-nucleosides, a feature that can confer unique pharmacological properties, including altered metabolism and potential for reduced toxicity.
Synthesis
The synthesis of Clevudine has been approached through various routes, with early methods starting from L-arabinose. A more recent and efficient, protecting-group-free synthesis begins with 2-deoxy-2-fluoro-D-galactopyranose, involving key steps such as an iodine-promoted cyclization and oxidative cleavage to form the L-arabinofuranosyl scaffold.[2]
Key Synthetic Steps (from 2-deoxy-2-fluoro-D-galactopyranose): [2]
-
Isomerization: The pyranose is isomerized using acetic anhydride in pyridine.
-
Anomeric Bromination: The resulting intermediate undergoes bromination with HBr in acetic acid and DCM.
-
Coupling: The bromo intermediate is coupled with silylated thymine.
-
Deacetylation: The hydroxyl groups are deacetylated using ammonia in methanol.
-
Oxidative Cleavage: The diol is subjected to oxidative cleavage with sodium periodate.
-
Reduction: The final product, Clevudine, is obtained through reduction with sodium borohydride.
Mechanism of Action
Clevudine exerts its antiviral activity by inhibiting the HBV DNA polymerase, an enzyme crucial for viral replication.[3]
Signaling Pathway of Clevudine's Antiviral Activity:
Figure 1: Intracellular activation and mechanism of action of Clevudine.
The key steps in its mechanism are:
-
Cellular Uptake: Clevudine enters the hepatocytes.
-
Phosphorylation: Inside the cell, it is phosphorylated by cellular kinases to its active form, Clevudine triphosphate (CLV-TP).[4]
-
Inhibition of HBV DNA Polymerase: CLV-TP acts as a non-competitive inhibitor of the viral DNA polymerase.[5] Unlike many other nucleoside analogs, it does not act as a chain terminator but rather binds to the polymerase, distorting its active site.[6][7] This inhibits all functions of the polymerase, including protein priming, primer elongation, and DNA synthesis.[8]
Preclinical Development
In Vitro Antiviral Activity
The anti-HBV activity of Clevudine was extensively evaluated in vitro, primarily using the HepAD38 cell line, which contains an integrated copy of the HBV genome and produces viral particles.[9][10]
Experimental Workflow for In Vitro Anti-HBV Activity Assay:
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Comparison of Anti-Hepatitis B Virus Activities of Lamivudine and Clevudine by a Quantitative Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ice-hbv.org [ice-hbv.org]
- 5. Detection of Anti-Hepatitis B Virus Drug Resistance Mutations Based on Multicolor Melting Curve Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. fda.gov [fda.gov]
- 8. Evaluation of the in vitro anti-HBV activity of clevudine in combination with other nucleoside/nucleotide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. Suppression of hepatitis B virus DNA accumulation in chronically infected cells using a bacterial CRISPR/Cas RNA-guided DNA endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry and Antiviral Activity of L-FMAU (Clevudine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-FMAU (1-(2-fluoro-5-methyl-β-L-arabinofuranosyl)uracil), also known as Clevudine, is a potent nucleoside analog with significant antiviral activity against Hepatitis B Virus (HBV) and Epstein-Barr virus (EBV). Its unique L-configuration distinguishes it from many other nucleoside analogs and plays a crucial role in its efficacy and safety profile. This technical guide provides an in-depth overview of the stereochemistry, antiviral activity, mechanism of action, pharmacokinetics, and potential for mitochondrial toxicity of L-FMAU. Detailed experimental protocols for its synthesis and evaluation are also presented to facilitate further research and development in this area.
Introduction
Chronic Hepatitis B virus (HBV) infection remains a significant global health concern, with millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. Nucleoside and nucleotide analogs are mainstays of anti-HBV therapy, primarily targeting the viral DNA polymerase. L-FMAU (Clevudine) emerged as a promising therapeutic agent due to its potent and selective inhibition of HBV replication. The stereochemistry of L-FMAU, specifically its unnatural L-sugar moiety, is a key determinant of its biological activity and distinguishes it from its D-enantiomer, which exhibits greater cytotoxicity.[1] This guide will delve into the critical aspects of L-FMAU's chemistry and biology, providing a comprehensive resource for the scientific community.
Stereochemistry and Synthesis
The antiviral activity of FMAU is highly dependent on its stereochemistry. The L-enantiomer, L-FMAU, is the active antiviral agent, while the D-enantiomer has been found to be more toxic.[1]
Stereoisomers of FMAU
The distinct spatial arrangement of atoms in L-FMAU compared to its D-enantiomer is crucial for its selective interaction with viral enzymes over host cellular polymerases.
Caption: Stereoisomers of FMAU.
Synthesis of L-FMAU
L-FMAU can be synthesized from L-arabinose. A common synthetic route involves multiple steps, including the conversion of L-arabinose to L-ribose derivatives.[2][3]
Experimental Protocol: Synthesis of L-FMAU from L-Arabinose
A practical synthesis of L-FMAU has been developed from L-arabinose. The process involves the conversion of L-arabinose to an L-ribose intermediate. This is followed by the synthesis of a bromosugar via 2,3,5-O-tribenzoyl-1-O-acetyl-β-L-ribofuranose. The bromosugar is then subjected to condensation with silylated thymine. The final step involves the deprotection of the resulting protected L-FMAU to yield the active compound.[4] A detailed, multi-step synthesis has been reported to afford L-FMAU in an overall yield of 8% over 14 steps.[4] Another reported synthesis from L-arabinose was achieved in 10 steps.[3]
Antiviral Activity and Mechanism of Action
L-FMAU exhibits potent and selective activity against HBV and EBV. Its mechanism of action involves the inhibition of viral DNA synthesis.
In Vitro Antiviral Activity
The antiviral potency of L-FMAU has been demonstrated in various cell culture systems.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| L-FMAU | HBV | HepG2 2.2.15 | 0.1 | >200 | >2000 | [1] |
| L-FMAU | EBV | H1 | 5.0 | >200 | >40 | [3] |
| D-FMAU | HBV | HepG2 2.2.15 | - | 50 | - | [1] |
Mechanism of Action
L-FMAU is a nucleoside analog that requires intracellular phosphorylation to its active triphosphate form, L-FMAU-TP. This process is catalyzed by cellular kinases, including thymidine kinase and deoxycytidine kinase.[3] L-FMAU-TP then acts as a competitive inhibitor of the viral DNA polymerase. Molecular dynamics simulations suggest that L-FMAU-TP may not serve as a direct substrate for the HBV polymerase, preventing its incorporation into the growing viral DNA chain due to unfavorable conformational adjustments in the enzyme's active site.[5]
Caption: Mechanism of action of L-FMAU.
Experimental Protocol: Anti-HBV Assay in HepG2 2.2.15 Cells
The HepG2 2.2.15 cell line, which constitutively expresses HBV, is a standard model for evaluating anti-HBV compounds.[6]
-
Cell Culture: Maintain HepG2 2.2.15 cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Seed the cells in multi-well plates and treat with various concentrations of L-FMAU. Include a no-drug control.
-
Analysis of HBV DNA: After a defined incubation period (e.g., 6-9 days), harvest the cell culture supernatant. Extract viral DNA and quantify the levels of extracellular HBV DNA using quantitative PCR (qPCR) or Southern blot analysis.[7][8]
-
Cytotoxicity Assay: Concurrently, assess the cytotoxicity of L-FMAU on the HepG2 2.2.15 cells using a standard method such as the MTT or neutral red uptake assay to determine the 50% cytotoxic concentration (CC50).[9]
-
Data Analysis: Calculate the 50% effective concentration (EC50) by determining the drug concentration that inhibits HBV DNA replication by 50% compared to the untreated control. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
Pharmacokinetics
The pharmacokinetic profile of L-FMAU has been investigated in preclinical animal models.
| Species | Route | Dose (mg/kg) | T1/2 (h) | CL (L/h/kg) | Vd (L/kg) | Bioavailability (%) | Reference(s) |
| Rat | IV | 10-50 | ~1.3 | ~1.15 | ~1.12 | - | |
| Woodchuck | IV | 25 | 6.2 ± 2.0 | 0.23 ± 0.07 | 0.99 ± 0.17 | - | [2] |
| Woodchuck | Oral | 25 | - | - | - | ~20 | [2] |
Clinical Studies
Clinical trials have demonstrated the potent antiviral activity of L-FMAU in patients with chronic hepatitis B. In a phase I/II trial, daily doses of 10 to 200 mg for 28 days were well-tolerated and resulted in significant reductions in HBV DNA levels. A 12-week course of 30 mg or 50 mg of clevudine led to a median reduction in serum HBV DNA of 4.49 and 4.45 log10 copies/mL, respectively. Notably, a sustained antiviral effect was observed for up to 24 weeks after treatment cessation.
Mitochondrial Toxicity
A significant concern with long-term use of some nucleoside analogs is mitochondrial toxicity. While initial in vitro studies suggested that L-FMAU is not incorporated into mitochondrial DNA and does not cause significant lactic acid production,[3] reports of myopathy in patients on long-term clevudine therapy have raised concerns about its potential for mitochondrial toxicity. This adverse effect is thought to be a class effect of nucleoside analogs, which can inhibit the mitochondrial DNA polymerase γ (pol γ).
Experimental Protocol: Assessment of Mitochondrial Toxicity in Vitro
-
Cell Culture: Culture relevant human cell lines (e.g., HepG2, myoblasts) in the presence of various concentrations of L-FMAU for an extended period (e.g., several weeks).
-
Mitochondrial DNA Quantification: Extract total cellular DNA and quantify the amount of mitochondrial DNA (mtDNA) relative to nuclear DNA (nDNA) using qPCR. A significant decrease in the mtDNA/nDNA ratio indicates inhibition of mtDNA replication.
-
Lactate Production Assay: Measure the concentration of lactate in the cell culture medium as an indicator of impaired mitochondrial respiration and a shift towards anaerobic glycolysis.
-
Mitochondrial Enzyme Activity: Assess the activity of key mitochondrial respiratory chain enzymes (e.g., cytochrome c oxidase) to directly measure the impact on mitochondrial function.
Caption: General experimental workflow for L-FMAU.
Chiral Separation
The separation of L-FMAU from its D-enantiomer is critical for both analytical and preparative purposes. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for enantiomeric separation.
Experimental Protocol: Chiral HPLC Separation
While a specific published method for the chiral separation of FMAU enantiomers was not identified in the immediate search, a general approach using a chiral HPLC column would be as follows:
-
Column: Select a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®).
-
Mobile Phase: Use a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents will need to be optimized to achieve baseline separation.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 260 nm).
-
Validation: Validate the method for parameters such as linearity, precision, accuracy, and limit of detection and quantification according to ICH guidelines.
Conclusion
L-FMAU (Clevudine) is a potent anti-HBV agent whose efficacy is intrinsically linked to its L-stereochemistry. Its mechanism of action, involving the inhibition of HBV DNA polymerase, provides a strong basis for its antiviral effects. While preclinical and early clinical data have been promising, the potential for long-term mitochondrial toxicity necessitates careful monitoring and further investigation. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and therapeutic application of L-FMAU and other L-nucleoside analogs in the fight against chronic viral infections.
References
- 1. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. New synthesis of L-FMAU from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A practical synthesis of L-FMAU from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Chronic Hepatitis B Treatment Strategies Using Polymerase Inhibitor-Based Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dynamic analysis of hepatitis B virus DNA and its antigens in 2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to 2'-Deoxy-2'-fluoro-L-uridine: Chemical Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stability of 2'-Deoxy-2'-fluoro-L-uridine, a modified nucleoside of significant interest in the development of therapeutic oligonucleotides. This document details its structural characteristics, summarizes its stability profile with quantitative data, and provides detailed experimental protocols for its synthesis and stability analysis.
Chemical Structure
This compound is a synthetic pyrimidine nucleoside analog. It is a stereoisomer of the naturally occurring D-uridine, with the sugar moiety being L-ribose. The key modification is the substitution of the hydroxyl group at the 2' position of the sugar with a fluorine atom.
Key Structural Features:
-
Base: Uracil
-
Sugar: 2-Deoxy-L-ribose (specifically, L-arabinofuranosyl configuration due to the stereochemistry of the fluorine substitution)
-
Modification: A fluorine atom at the 2' position of the sugar ring.
Chemical Identifiers:
| Property | Value |
| Molecular Formula | C₉H₁₁FN₂O₅ |
| IUPAC Name | 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
| SMILES | OC[C@@H]1O--INVALID-LINK--[C@H]1O">C@@Hn1ccc(=O)[nH]c1=O |
| CAS Number | 622785-69-7 |
Below is a graphical representation of the chemical structure of this compound, generated using the DOT language.
Chemical Stability
The introduction of a fluorine atom at the 2' position of the sugar moiety significantly enhances the chemical and biological stability of the nucleoside. This increased stability is a key attribute for its use in therapeutic applications.
General Stability Characteristics
-
Resistance to Enzymatic Degradation: The 2'-fluoro group provides steric hindrance and alters the electronic properties of the sugar ring, rendering the nucleoside and oligonucleotides containing it highly resistant to degradation by nucleases.[1] This is a critical feature for increasing the in vivo half-life of oligonucleotide-based drugs.
-
Acid Stability: Fluorine substitution at the 2' position is known to increase the chemical stability of the glycosidic bond, particularly in acidic environments.[2] This is advantageous for potential oral administration routes where the drug must survive the acidic conditions of the stomach.
-
Thermal Stability of Oligonucleotides: The incorporation of this compound into L-DNA duplexes has been shown to increase their thermal stability.[3] This is likely due to the fluorine atom favoring a C3'-endo sugar pucker, which stabilizes the A-form helical structure.
Quantitative Stability Data
The following table summarizes the quantitative data available on the thermal stability of L-DNA duplexes containing this compound.
| Oligonucleotide Sequence (Self-Complementary) | Modification | Melting Temperature (Tₘ) | Change in Tₘ | Reference |
| 5'-d(CGCGUAUACGCG)-3' | One L-2'-F-2'-deoxyuridine substitution | 44.9 °C | +1.7 °C | [3] |
| 5'-d(CGCGUAUACGCG)-3' | Two L-2'-F-2'-deoxyuridine substitutions | 43.7 °C | +1.9 °C (compared to a different control) | [3] |
The following diagram illustrates the factors contributing to the enhanced stability of 2'-fluorinated nucleosides.
Experimental Protocols
The following are detailed methodologies for the synthesis of the this compound phosphoramidite building block and for key experiments to assess the stability of oligonucleotides containing this modified nucleoside.
Synthesis of 2'-Deoxy-2'-fluoro-β-L-uridine Phosphoramidite
This protocol describes a representative synthesis of the phosphoramidite building block required for oligonucleotide synthesis. The synthesis starts from a protected L-uridine derivative.
Materials:
-
(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluoro-β-L-uridine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Protection of the 3'-Hydroxyl Group:
-
Dissolve (4,4'-dimethoxytrityl)-2'-deoxy-2'-fluoro-β-L-uridine in anhydrous pyridine.
-
Add imidazole and TBDMS-Cl and stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with methanol and evaporate the solvent under reduced pressure.
-
Purify the resulting 3'-O-TBDMS protected nucleoside by silica gel column chromatography.
-
-
Phosphitylation:
-
Dissolve the dried 3'-O-TBDMS protected nucleoside in anhydrous DCM.
-
Add DIPEA and cool the solution to 0 °C.
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Once complete, quench with saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and evaporate the solvent.
-
Purify the final phosphoramidite product by silica gel column chromatography to yield the desired building block for oligonucleotide synthesis.
-
Thermal Denaturation (Melting Temperature, Tₘ) Analysis
This protocol outlines the determination of the melting temperature of oligonucleotides containing this compound.
Materials:
-
Lyophilized oligonucleotides (with and without the modification)
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized oligonucleotides in the melting buffer to a final concentration of approximately 2-5 µM.
-
For self-complementary strands, prepare a single solution. For duplexes of two different strands, mix equimolar amounts.
-
Anneal the samples by heating to 95 °C for 5 minutes and then slowly cooling to room temperature.
-
-
Tₘ Measurement:
-
Transfer the annealed oligonucleotide solutions to quartz cuvettes.
-
Place the cuvettes in the spectrophotometer's temperature-controlled cell holder.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 90 °C) at a controlled ramp rate (e.g., 0.5-1.0 °C/minute).
-
Record the absorbance at each temperature increment.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The melting temperature (Tₘ) is the temperature at which 50% of the duplex DNA has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve.
-
The following diagram provides a simplified workflow for the thermal denaturation experiment.
Enzymatic Digestion Assay
This protocol is a representative method to assess the stability of oligonucleotides against nuclease degradation.
Materials:
-
Oligonucleotides (with and without the modification)
-
Snake venom phosphodiesterase (SVP) or other suitable nuclease
-
Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)
-
HPLC system with a reverse-phase column
-
Quenching solution (e.g., EDTA)
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide (e.g., 1 nmol) in the reaction buffer.
-
Initiate the digestion by adding the nuclease (e.g., SVP) to each tube.
-
Incubate the reactions at 37 °C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
-
Quench the reaction immediately by adding the aliquot to a quenching solution (e.g., EDTA) and/or by heat inactivation.
-
-
Analysis by HPLC:
-
Analyze the aliquots from each time point by reverse-phase HPLC.
-
Monitor the chromatogram for the disappearance of the full-length oligonucleotide peak and the appearance of degradation product peaks.
-
Quantify the percentage of intact oligonucleotide remaining at each time point by integrating the peak areas.
-
-
Data Interpretation:
-
Compare the degradation profiles of the modified and unmodified oligonucleotides. A slower rate of disappearance of the full-length peak for the modified oligonucleotide indicates increased stability against enzymatic digestion.
-
Conclusion
This compound is a valuable modified nucleoside for the development of therapeutic oligonucleotides. Its unique chemical structure, characterized by the L-sugar configuration and the 2'-fluoro substitution, imparts a high degree of stability against enzymatic and chemical degradation. This enhanced stability, coupled with favorable effects on the thermal stability of oligonucleotide duplexes, makes it an attractive building block for creating robust and effective nucleic acid-based drugs. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of this important compound in a research and development setting.
References
An In-depth Technical Guide on L-FMAU Phosphorylation and Activation in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clevudine (L-FMAU), a nucleoside analog, has demonstrated potent antiviral activity against the Hepatitis B virus (HBV). Its therapeutic efficacy is contingent upon its intracellular phosphorylation to the active triphosphate form, L-FMAU-TP. This technical guide provides a comprehensive overview of the phosphorylation and activation of L-FMAU in hepatocytes, the primary site of HBV replication. We delve into the enzymatic pathways responsible for this bioactivation, present available quantitative data on the kinetics of this process, and provide detailed experimental protocols for key assays. Furthermore, this guide includes mandatory visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms.
Introduction to L-FMAU and its Mechanism of Action
L-FMAU, or 1-(2-fluoro-5-methyl-β-L-arabinofuranosyl)uracil, is an L-nucleoside analog that serves as a potent and selective inhibitor of HBV replication.[1] Its antiviral activity is not inherent to the parent compound but is acquired through a series of intracellular phosphorylation steps within the host hepatocytes. This process converts L-FMAU into its active triphosphate metabolite, L-FMAU-TP.
The mechanism of action of L-FMAU-TP is the inhibition of the HBV DNA polymerase, a critical enzyme in the viral replication cycle.[1] Molecular dynamics simulations suggest that L-FMAU-TP may not act as a direct substrate for the HBV polymerase, preventing its incorporation into the growing viral DNA chain. Instead, it is believed to bind to the active site of the polymerase, leading to unfavorable conformational changes that inhibit its function.[2]
The Phosphorylation Pathway of L-FMAU in Hepatocytes
The conversion of L-FMAU to its active triphosphate form is a three-step enzymatic cascade that occurs within the cytoplasm and mitochondria of hepatocytes.
Step 1: Monophosphorylation
The initial and rate-limiting step is the conversion of L-FMAU to L-FMAU monophosphate (L-FMAU-MP). This reaction is catalyzed by two key cellular nucleoside kinases:
-
Cytosolic Thymidine Kinase (TK1): A primary enzyme responsible for the phosphorylation of thymidine and its analogs.
-
Mitochondrial Thymidine Kinase 2 (TK2): Another crucial enzyme in pyrimidine nucleoside salvage.
-
Deoxycytidine Kinase (dCK): Uniquely, L-FMAU is also a substrate for dCK, which broadens its activation potential.[3]
Step 2: Diphosphorylation
L-FMAU-MP is subsequently phosphorylated to L-FMAU diphosphate (L-FMAU-DP). This step is catalyzed by cellular thymidylate kinase.
Step 3: Triphosphorylation
In the final step, L-FMAU-DP is converted to the active L-FMAU triphosphate (L-FMAU-TP) by nucleoside diphosphate kinases.
The following diagram illustrates this critical activation pathway:
References
- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 2. Development and Application of Extraction Methods for LC-MS Quantification of Microcystins in Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unique Metabolism of a Novel Antiviral l-Nucleoside Analog, 2′-Fluoro-5-Methyl-β-l-Arabinofuranosyluracil: a Substrate for Both Thymidine Kinase and Deoxycytidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Clevudine in HBV Replication Assays Using HepG2.2.15 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis B Virus (HBV) infection is a significant global health issue, and the development of effective antiviral therapies is a primary focus of research. The HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses and replicates HBV, serves as a critical in vitro model for studying the HBV life cycle and for the preliminary screening and evaluation of antiviral compounds. Clevudine is a nucleoside analog that has demonstrated potent activity against HBV.[1] This document provides detailed application notes and protocols for the use of Clevudine in HBV replication assays utilizing the HepG2.2.15 cell line.
Clevudine: Mechanism of Action
Clevudine is a synthetic thymidine nucleoside analog.[2] Following administration, it is converted within hepatocytes to its active triphosphate form. This active metabolite inhibits the HBV DNA polymerase, an essential enzyme for viral replication. The inhibition occurs through competition with the natural substrate, deoxythymidine triphosphate (dTTP), and its incorporation into the elongating viral DNA strand leads to premature chain termination.[2] This action effectively halts HBV replication. Clevudine is noted for its high potency and a long intracellular half-life, which allows for sustained antiviral pressure.[2]
Data Presentation
The efficacy and cytotoxicity of Clevudine in HepG2.2.15 cells are summarized in the following tables. These values are crucial for designing experiments and interpreting results.
Table 1: Antiviral Activity of Clevudine against HBV in HepG2.2.15 Cells
| Compound | EC50 (µM) | Assay Method | Reference |
| Clevudine | 0.1 | qPCR (HBV DNA reduction) | [1] |
| Clevudine | 0.9 | Southern Blot (HBV DNA reduction) | [3] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.
Table 2: Cytotoxicity of Clevudine in HepG2 Cells
| Compound | CC50 (µM) | Assay Method | Reference |
| Clevudine | >100 (No cellular toxicity observed) | Not specified | [1] |
CC50 (50% cytotoxic concentration) is the concentration of the drug that causes the death of 50% of the cells.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-HBV activity of Clevudine in HepG2.2.15 cells are provided below.
Cell Culture and Maintenance of HepG2.2.15 Cells
Materials:
-
HepG2.2.15 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in fresh culture medium at a suitable dilution.
Cytotoxicity Assay (MTT Assay)
Materials:
-
HepG2.2.15 cells
-
Clevudine (in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Protocol:
-
Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Clevudine in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the Clevudine dilutions. Include a vehicle control (medium with the solvent used for Clevudine) and a cell-free blank.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
Quantification of Extracellular HBV DNA by qPCR
Materials:
-
HepG2.2.15 cells treated with Clevudine
-
DNA extraction kit for viral DNA
-
HBV-specific primers and probe for qPCR
-
qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Culture HepG2.2.15 cells in 24-well plates and treat with various concentrations of Clevudine for a specified period (e.g., 6 days), changing the medium and drug every 2 days.
-
Collect the cell culture supernatant at the end of the treatment period.
-
Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Set up the qPCR reaction using the extracted DNA, HBV-specific primers and probe, and qPCR master mix.
-
Perform the qPCR analysis using a real-time PCR instrument.
-
Quantify the HBV DNA copy number using a standard curve generated from a plasmid containing the HBV genome.
-
Calculate the percentage of inhibition of HBV DNA replication for each Clevudine concentration compared to the vehicle control and determine the EC50 value.
Analysis of Intracellular HBV Core Antigen (HBcAg) by Western Blot
Materials:
-
HepG2.2.15 cells treated with Clevudine
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HBcAg
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Culture and treat HepG2.2.15 cells with Clevudine as described for the qPCR assay.
-
At the end of the treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using a protein quantification assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HBcAg overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of Clevudine on HBcAg expression. Use a loading control (e.g., β-actin or GAPDH) for normalization.
Visualizations
Clevudine's Mechanism of Action on HBV Replication
Caption: Mechanism of Clevudine's anti-HBV activity.
Experimental Workflow for Clevudine Evaluation
Caption: Workflow for evaluating Clevudine in HepG2.2.15 cells.
HBV Replication Cycle and Clevudine's Target
References
Application Notes and Protocols for Studying 2'-Deoxy-2'-fluoro-L-uridine (L-FMAU) Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the efficacy of 2'-Deoxy-2'-fluoro-L-uridine (L-FMAU), also known as Clevudine. The primary focus of these notes is on its well-documented antiviral activity, particularly against Hepatitis B Virus (HBV). While L-FMAU and its analogs are also utilized in cancer research, particularly as imaging agents, robust publicly available data on their therapeutic efficacy in animal cancer models is limited.
Introduction to this compound (L-FMAU)
L-FMAU is a nucleoside analog with a notable unnatural L-configuration.[1] It has demonstrated potent antiviral activity, especially against HBV.[2][3] Its mechanism of action involves cellular phosphorylation to its active triphosphate form, which then inhibits viral DNA polymerase.[2]
Antiviral Efficacy of L-FMAU in the Woodchuck Hepatitis Virus (WHV) Model
The woodchuck (Marmota monax) chronically infected with the woodchuck hepatitis virus (WHV) is a well-established and predictive animal model for studying HBV infection and antiviral therapies.[4]
Quantitative Data Summary
The following table summarizes the quantitative data on the antiviral efficacy of L-FMAU in chronically WHV-infected woodchucks.
| Animal Model | Drug/Compound | Dose | Treatment Duration | Efficacy Endpoint | Result | Reference |
| Chronically WHV-Infected Woodchucks | L-FMAU (Clevudine) | 10 mg/kg/day (oral) | 4 weeks | Serum WHV DNA levels | >1,000-fold reduction | [4] |
| Chronically WHV-Infected Woodchucks | L-FMAU (Clevudine) | 10 mg/kg/day (oral) | 4 weeks | Viremia Rebound Post-Treatment | Significantly suppressed for 10-12 weeks in at least 50% of animals | [4] |
| Chronically WHV-Infected Woodchucks | L-FMAU (Clevudine) + Emtricitabine (FTC) | L-FMAU: 10 mg/kg; FTC: 30 mg/kg (intraperitoneal) | 8 weeks | Serum WHV DNA | 4-log10 drop in less than 2 weeks | [5] |
Experimental Protocol: Efficacy of L-FMAU in the Woodchuck Hepatitis Virus (WHV) Model
This protocol is a generalized procedure based on published studies.[4]
2.2.1. Animal Model
-
Adult Eastern woodchucks (Marmota monax) chronically infected with WHV.
-
Animals should be housed in appropriate facilities with a controlled environment.
2.2.2. Drug Administration
-
Prepare L-FMAU solution or suspension for oral gavage.
-
Administer L-FMAU orally once daily at the desired dose (e.g., 10 mg/kg).
-
The treatment duration is typically 4 weeks.
2.2.3. Sample Collection
-
Collect blood samples via venipuncture at baseline (pre-treatment) and at regular intervals during and after the treatment period (e.g., weekly).
-
Process blood samples to obtain serum for viral load analysis.
2.2.4. Efficacy Assessment: WHV DNA Quantification
-
Extract viral DNA from serum samples using a commercial viral DNA extraction kit.
-
Quantify WHV DNA levels using a validated quantitative polymerase chain reaction (qPCR) or a dot-blot hybridization assay.
-
Express results as genome equivalents per milliliter (GE/ml) or international units per milliliter (IU/mL).
2.2.5. Data Analysis
-
Calculate the fold or log reduction in serum WHV DNA levels from baseline for each animal.
-
Monitor for viral rebound after cessation of treatment.
-
Statistical analysis should be performed to compare treatment groups with a control group.
L-FMAU in Cancer Xenograft Models
While the D-enantiomer of FMAU has been investigated in the context of cancer, particularly as a PET imaging agent to monitor cell proliferation, there is a lack of publicly available, detailed quantitative data on the therapeutic efficacy of L-FMAU for tumor growth inhibition in animal xenograft models.[1][4] The following is a general protocol for assessing the efficacy of a compound in a xenograft model, which can be adapted for L-FMAU.
Experimental Protocol: General Xenograft Tumor Model
3.1.1. Cell Culture and Animal Model
-
Culture human cancer cell lines (e.g., colorectal, breast) under appropriate conditions.
-
Use immunodeficient mice (e.g., nude or SCID mice) for tumor implantation.
3.1.2. Tumor Implantation
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
3.1.3. Drug Administration and Tumor Measurement
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer L-FMAU via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.
-
Measure tumor dimensions with calipers regularly (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
3.1.4. Efficacy Assessment
-
Plot tumor growth curves for each treatment group.
-
At the end of the study, excise tumors and measure their weight.
-
Calculate the tumor growth inhibition (TGI) percentage.
Toxicity Assessment
Preliminary in vivo toxicological studies of L-FMAU have been conducted in mice and woodchucks.
Quantitative Data Summary
| Animal Model | Drug/Compound | Dose | Treatment Duration | Observed Toxicity | Reference |
| Mice | L-FMAU (Clevudine) | 50 mg/kg/day | 30 days | No apparent toxicity | [2] |
| Woodchucks | L-FMAU (Clevudine) | 10 mg/kg/day | 3 months | No apparent toxicity | [2] |
Experimental Protocol: General Acute Toxicity Study in Mice
This is a generalized protocol and should be adapted based on specific research needs and ethical guidelines.
4.2.1. Animals and Dosing
-
Use healthy, young adult mice of a single strain.
-
Administer a single high dose or a range of doses of L-FMAU to different groups of animals.
-
Include a control group receiving the vehicle.
4.2.2. Observation
-
Observe animals for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).
-
Record body weight changes.
4.2.3. Pathological Examination
-
At the end of the observation period, perform a gross necropsy on all animals.
-
Collect major organs for histopathological examination.
Mechanism of Action and Experimental Workflow Diagrams
Signaling Pathway: L-FMAU Mechanism of Action
Caption: Mechanism of action of L-FMAU.
Experimental Workflow: In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
References
- 1. Journey of 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU): from Antiviral Drug to PET Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and Virological Responses to Clevudine Therapy of Hepatocelluar Carcinoma Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2’-Fluoro-5-([11C]-methyl)-1-β-D-arabinofuranosyluracil [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of L-FMAU in Biological Samples using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-FMAU (Clevudine), a nucleoside analog of the unnatural L-configuration, is a potent inhibitor of hepatitis B virus (HBV) DNA polymerase.[1][2] Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, L-FMAU-TP, which then non-competitively inhibits the viral polymerase.[1][3][4] Monitoring the concentration of L-FMAU in biological matrices such as plasma and the active triphosphate metabolite in peripheral blood mononuclear cells (PBMCs) is crucial for pharmacokinetic studies, dose optimization, and assessing therapeutic efficacy in preclinical and clinical trials.[5] This document provides detailed protocols for the quantification of L-FMAU and its active metabolite using High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detection.
Signaling Pathway of L-FMAU Activation
L-FMAU enters the cell and is sequentially phosphorylated by host cell kinases to its active triphosphate form. This process is essential for its antiviral activity.
Experimental Workflow for L-FMAU Quantification
A typical bioanalytical workflow for the quantification of L-FMAU from biological samples involves sample collection, preparation, chromatographic separation, detection, and data analysis.
Protocol 1: Quantification of L-FMAU in Human Plasma by HPLC-UV
This protocol outlines a method for the determination of L-FMAU in human plasma using protein precipitation for sample cleanup followed by HPLC with UV detection.
1. Materials and Reagents
-
L-FMAU (Clevudine) reference standard
-
Internal Standard (IS), e.g., Lamivudine or another suitable nucleoside analog
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Ammonium acetate or potassium phosphate for buffer preparation
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
2. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
3. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of 0.05 M ammonium acetate buffer (pH 5.0) and acetonitrile (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 265 nm
-
Run Time: Approximately 10 minutes
4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for the following parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity | r² ≥ 0.99 over a range of e.g., 20-5000 ng/mL |
| Accuracy | Mean accuracy within ±15% of nominal values (±20% for LLOQ) |
| Precision (Intra- & Inter-day) | RSD ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Selectivity/Specificity | No significant interference at the retention times of the analyte and IS |
| Stability | Stable under various storage and processing conditions |
Protocol 2: Quantification of L-FMAU-TP in Human PBMCs by LC-MS/MS
This protocol is based on a published method for the sensitive quantification of the active triphosphate metabolite of L-FMAU in human PBMCs.[5]
1. Materials and Reagents
-
L-FMAU-TP reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled L-FMAU-TP
-
Ion-pairing agent, e.g., N,N-dimethylhexylamine (DMHA)
-
HPLC-grade acetonitrile and methanol
-
Ultrapure water
-
Formic acid
-
PBMC isolation reagents (e.g., Ficoll-Paque)
-
Cell lysis buffer
2. Sample Preparation
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Count the cells to normalize the results (e.g., per 10^6 cells).
-
Lyse the cells with a suitable buffer to release intracellular contents.
-
Perform protein precipitation with cold methanol or acetonitrile.
-
Centrifuge to pellet cell debris and precipitated proteins.
-
Evaporate the supernatant and reconstitute in the initial mobile phase.
3. LC-MS/MS Conditions
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with ion-pairing agent (e.g., 10 mM DMHA) and acid (e.g., 0.1% formic acid)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2-0.4 mL/min
-
Gradient: A suitable gradient to retain and elute the highly polar triphosphate.
-
Ionization: Electrospray Ionization (ESI), negative mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
L-FMAU-TP transition: Specific parent > fragment ion transition
-
IS transition: Specific parent > fragment ion transition
-
4. Quantitative Data Summary
The following table summarizes the validation data for the quantification of L-FMAU-TP in human PBMCs, as reported in the literature.[5]
| Parameter | Result |
| Linearity Range | 1.6 to 80 pmol/10⁶ cells |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1.6 pmol/10⁶ cells |
| Intra-day Precision (RSD) | < 11.2% |
| Inter-day Precision (RSD) | < 11.2% |
| Accuracy | 97.1% to 106.9% |
Data Presentation and Analysis
For both protocols, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x or 1/x²) is typically used to fit the curve. The concentrations of L-FMAU or L-FMAU-TP in the quality control and unknown samples are then calculated from the regression equation. All quantitative data should be summarized in tables for clear presentation and comparison.
References
- 1. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of lamivudine in human plasma by HPLC and its use in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC/UV approach method for the first simultaneous estimation of molnupiravir and ertapenem as a binary mixture in human plasma and dosage form as a regimen for COVID-19 treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical trial: a phase II, randomized study evaluating the safety, pharmacokinetics and anti-viral activity of clevudine for 12 weeks in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing L-FMAU in Woodchuck Hepatitis Virus (WHV) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The woodchuck (Marmota monax) and its natural infection with the woodchuck hepatitis virus (WHV) represent a highly valuable preclinical model for studying hepatitis B virus (HBV) infection and evaluating novel antiviral therapies.[1][2][3][4] L-FMAU (Clevudine), a nucleoside analog, has demonstrated potent antiviral activity against hepadnaviruses.[1][5][6] These application notes provide a detailed overview of the experimental setup for testing the efficacy of L-FMAU in the WHV model, including comprehensive protocols and data presentation guidelines.
I. Core Concepts and Rationale
The woodchuck model is predictive of human responses to antiviral drugs targeting HBV.[1][2] Chronic WHV infection is typically established by inoculating newborn woodchucks, mimicking the vertical transmission of HBV in humans.[5][7][8] This model allows for the longitudinal study of viral replication, liver disease progression, and the impact of therapeutic interventions. L-FMAU's mechanism of action involves the inhibition of the viral DNA polymerase, a key enzyme in viral replication.[5][6][9]
II. Experimental Protocols
-
Animal Selection: Use laboratory-reared Eastern woodchucks (Marmota monax) from a WHV-negative breeding colony.[5]
-
Inoculation of Neonates:
-
Confirmation of Chronic Infection:
-
Monitor animals for the presence of serum WHV surface antigen (WHsAg) and WHV DNA for several months post-inoculation.
-
Animals that remain positive for these markers are considered chronically infected and are suitable for experimental use.
-
-
Drug Formulation:
-
Prepare L-FMAU for oral administration. The specific vehicle should be documented (e.g., sterile water, saline, or a specific buffer).
-
-
Dosage:
-
Administration:
-
Administer L-FMAU once daily via oral gavage.[1]
-
Oral Gavage Procedure (Adapted for Woodchucks):
-
Gently restrain the woodchuck.
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).
-
Carefully insert the ball-tipped gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the prepared L-FMAU solution.
-
Observe the animal for any signs of distress during and after the procedure.
-
-
-
Blood Collection:
-
Collect blood samples at regular intervals (e.g., weekly) from a suitable vein (e.g., saphenous vein).
-
The maximum recommended blood collection volume is no more than 1% of the animal's body weight in a single collection or over 24 hours.
-
Separate serum and store at -80°C for virological and biochemical analyses.
-
-
Liver Biopsy:
-
Perform liver biopsies under general anesthesia at baseline (before treatment) and at the end of the study.
-
Ultrasound-guided biopsy is a common technique.[10]
-
Divide the biopsy sample: one portion to be snap-frozen in liquid nitrogen and stored at -80°C for molecular analyses, and another portion to be fixed in formalin for histological examination.
-
-
Serum WHV DNA Quantification:
-
Extract viral DNA from serum samples using a commercial viral nucleic acid extraction kit.
-
Quantify WHV DNA levels using a validated real-time PCR assay.
-
-
Intrahepatic WHV DNA Analysis (Southern Blot):
-
Extraction of Protein-Free DNA (Hirt Method): This method is used to enrich for cccDNA.
-
Southern Blot Protocol:
-
Digest the extracted DNA with a restriction enzyme that does not cut the WHV genome to linearize any contaminating genomic DNA.
-
Separate the DNA fragments by electrophoresis on an agarose gel.
-
Transfer the DNA to a nylon membrane.
-
Hybridize the membrane with a WHV-specific DNA probe labeled with a radioactive or non-radioactive marker.
-
Wash the membrane and detect the signal to visualize WHV replicative intermediates and cccDNA.
-
-
-
Liver Function Tests:
-
Histological Evaluation:
-
Process formalin-fixed, paraffin-embedded liver tissue sections.
-
Stain sections with hematoxylin and eosin (H&E).
-
Evaluate the degree of inflammation and necrosis using a scoring system such as the Knodell Histology Activity Index.
-
III. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Antiviral Efficacy of L-FMAU in WHV-Infected Woodchucks
| Treatment Group | N | Baseline Serum WHV DNA (log10 copies/mL) | End of Treatment Serum WHV DNA (log10 copies/mL) | Log Reduction |
| Vehicle Control | 4 | 9.5 ± 0.5 | 9.4 ± 0.6 | 0.1 |
| L-FMAU (1 mg/kg) | 4 | 9.6 ± 0.4 | 7.2 ± 0.8 | 2.4 |
| L-FMAU (3 mg/kg) | 4 | 9.4 ± 0.7 | 5.1 ± 0.9 | 4.3 |
| L-FMAU (10 mg/kg) | 4 | 9.5 ± 0.3 | < 3.0 | > 6.5 |
Data are presented as mean ± standard deviation. A greater than 1,000-fold reduction in WHV DNA serum levels has been observed with higher doses of L-FMAU.[1][2]
Table 2: Effect of L-FMAU on Intrahepatic WHV DNA
| Treatment Group | N | WHV Replicative Intermediates (relative units) | WHV cccDNA (relative units) |
| Vehicle Control | 4 | 100 ± 15 | 100 ± 12 |
| L-FMAU (10 mg/kg) | 4 | 5 ± 2 | 25 ± 8 |
Data are presented as mean ± standard deviation relative to the vehicle control group.
Table 3: Assessment of Liver Injury
| Treatment Group | N | Baseline Serum ALT (U/L) | End of Treatment Serum ALT (U/L) |
| Vehicle Control | 4 | 120 ± 25 | 115 ± 30 |
| L-FMAU (10 mg/kg) | 4 | 110 ± 20 | 45 ± 10 |
Data are presented as mean ± standard deviation.
IV. Visualizations
Caption: Experimental workflow for testing L-FMAU in the WHV model.
Caption: Mechanism of action of L-FMAU in inhibiting WHV replication.
References
- 1. Laboratory assessment of hepatic injury in the woodchuck (Marmota monax) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of clevudine [L-FMAU, (1-(2-fluoro-5-methyl-beta, L-arabinofuranosyl) uracil)] against woodchuck hepatitis virus replication and gene expression in chronically infected woodchucks (Marmota monax) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Woodchucks as a Model for Hepatitis B Infection - AAI News [news.aai.org]
- 5. The woodchuck as an animal model for pathogenesis and therapy of chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical investigation of L-FMAU as an anti-hepatitis B virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of the woodchuck animal model for the treatment of hepatitis B virus-induced liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of the woodchuck animal model for the treatment of hepatitis B virus-induced liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the unique mechanism of L-FMAU (clevudine) against hepatitis B virus: molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of Chronic Viral Hepatitis in Woodchucks by Prolonged Intrahepatic Expression of Interleukin-12 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 2'-Deoxy-2'-fluoro-L-uridine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-L-uridine (L-FdU) is a modified nucleoside that offers unique properties when incorporated into oligonucleotides. Its L-configuration provides inherent resistance to degradation by many common nucleases, which primarily recognize D-isomers. The 2'-fluoro modification further enhances nuclease resistance and increases the thermal stability of the resulting oligonucleotide duplexes.[1][2][3] These characteristics make L-FdU-modified oligonucleotides promising candidates for various therapeutic and diagnostic applications, including antisense therapy, siRNA, and aptamers.
These application notes provide detailed protocols for the chemical synthesis and enzymatic incorporation of L-FdU into oligonucleotides, as well as methods for their purification and characterization.
Data Presentation
The incorporation of this compound into oligonucleotides impacts their physicochemical properties. The following tables summarize key quantitative data for easy comparison.
Table 1: Thermal Stability (Tm) of Oligonucleotides Containing 2'-Fluoro Modifications
| Oligonucleotide Type | Sequence Context | ΔTm per Modification (°C) | Reference |
| DNA:DNA Duplex | Not specified | +1.3 | [4] |
| DNA:RNA Duplex | Not specified | Not specified | [4] |
| RNA:RNA Duplex | Not specified | Not specified | [4] |
Note: Specific Tm values for L-FdU were not available in the searched literature. The data presented is for 2'-fluoro modifications in general, which are known to enhance thermal stability.
Table 2: Nuclease Resistance of 2'-Fluoro Modified Oligonucleotides
| Oligonucleotide Type | Nuclease | Observation | Reference |
| 2'-Fluoro modified DNA | DNase | Resistant to degradation | [5] |
| 2'-Fluoro modified DNA | Lambda exonuclease (5'→3' exonuclease) | Resistant to degradation | [5] |
| 2'-Fluoro modified DNA | Endoribonuclease (RNase T1) | Resistant to degradation | [5] |
| Phosphodiester oligonucleotides with 2'-alkoxy sugar modifications | Not specified | Nuclease stability correlates with the size of the 2'-alkoxy substituent (pentoxy > propoxy > methoxy > deoxy) | [6] |
| 2'-Fluoro modified oligonucleotides with phosphorothioate backbone | Not specified | Highly nuclease resistant |
Experimental Protocols
Protocol 1: Chemical Synthesis of L-FdU Containing Oligonucleotides via Solid-Phase Phosphoramidite Chemistry
This protocol outlines the standard cycle for automated solid-phase synthesis of oligonucleotides, with specific considerations for incorporating L-FdU phosphoramidite.
Materials:
-
L-FdU phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, C, G, T)
-
Controlled Pore Glass (CPG) solid support
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile)
-
Capping solution A (acetic anhydride/pyridine/THF) and B (N-methylimidazole in acetonitrile)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Acetonitrile (synthesis grade)
Procedure:
-
Synthesis Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, ensuring the correct bottle positions for the L-FdU phosphoramidite and other reagents.
-
Synthesis Cycle (repeated for each nucleotide addition): a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. b. Coupling: The L-FdU phosphoramidite (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: Modified phosphoramidites like L-FdU may require longer coupling times (e.g., 3-15 minutes) compared to standard phosphoramidites to achieve high coupling efficiency. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants. d. Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups from the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Enzymatic Incorporation of L-FdU Triphosphate (L-FdUTP)
This protocol describes the incorporation of L-FdUTP into a DNA strand using a thermostable DNA polymerase. Vent (exo-) and Pfu (exo-) DNA polymerases have been shown to incorporate 2'-fluoro-modified nucleotides.[7][8]
Materials:
-
L-FdU triphosphate (L-FdUTP)
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP)
-
Template DNA
-
Primer (5'-labeled with a fluorescent dye or radioisotope for detection)
-
Vent (exo-) or Pfu (exo-) DNA Polymerase
-
10x Thermopol Buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a PCR tube, combine the following components:
-
10x Thermopol Buffer: 2 µL
-
Template DNA: 1 pmol
-
Primer: 1.5 pmol
-
dNTP mix (without dTTP): 0.2 mM final concentration of each
-
L-FdUTP: 0.2 mM final concentration
-
Vent (exo-) or Pfu (exo-) DNA Polymerase: 1-2 units
-
Nuclease-free water: to a final volume of 20 µL
-
-
Primer Annealing: Heat the reaction mixture to 95°C for 2 minutes, then cool to the annealing temperature of the primer for 30 seconds.
-
Extension: Increase the temperature to 72°C and incubate for 5-15 minutes to allow for primer extension.
-
Reaction Termination: Stop the reaction by adding an equal volume of loading buffer (e.g., formamide with EDTA).
-
Analysis: Analyze the incorporation products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize using a phosphorimager or fluorescence scanner.
Protocol 3: Purification of L-FdU Modified Oligonucleotides by HPLC
This protocol provides a general method for the purification of modified oligonucleotides using reversed-phase HPLC.
Materials:
-
Crude L-FdU modified oligonucleotide
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water
-
C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
HPLC Setup: Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Injection and Elution: Inject the sample onto the column and elute with a linear gradient of increasing Mobile Phase B. The hydrophobic DMT-on full-length product will elute later than the shorter, uncapped failure sequences.
-
Fraction Collection: Collect the fractions corresponding to the major peak of the full-length oligonucleotide.
-
Detritylation (if DMT-on purification was performed): Treat the collected fraction with an acidic solution (e.g., 80% acetic acid) to remove the 5'-DMT group.
-
Desalting: Desalt the purified oligonucleotide using a desalting column or ethanol precipitation.
Protocol 4: Nuclease Resistance Assay
This protocol assesses the stability of L-FdU modified oligonucleotides in the presence of nucleases, for example, in fetal bovine serum (FBS).
Materials:
-
L-FdU modified oligonucleotide
-
Unmodified control oligonucleotide
-
Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
RNA loading dye
-
1.5 mL microcentrifuge tubes
Procedure:
-
Sample Preparation: Prepare 50 pmol of the L-FdU modified oligonucleotide and the unmodified control in 50% FBS in a total volume of 10 µL. Prepare separate tubes for each time point (e.g., 0, 10, 30, 60, 120, 240 minutes).
-
Incubation: Incubate the tubes at 37°C.
-
Time Points: At each designated time point, stop the reaction by mixing 5 µL of the sample with 5 µL of RNA loading dye and immediately freezing the tube at -20°C.
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) to visualize the degradation of the oligonucleotides over time.
Visualizations
Caption: Workflow for the synthesis and characterization of L-FdU modified oligonucleotides.
Caption: Workflow for the enzymatic incorporation of L-FdU into a DNA strand.
References
- 1. synoligo.com [synoligo.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. researchgate.net [researchgate.net]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Determining the EC50 of Clevudine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clevudine is a nucleoside analog with potent antiviral activity against the hepatitis B virus (HBV). A critical parameter in the preclinical evaluation of antiviral compounds like Clevudine is the half-maximal effective concentration (EC50). The EC50 value represents the concentration of a drug that is required for 50% of its maximum effect, providing a key measure of the drug's potency. This document provides detailed application notes and experimental protocols for determining the EC50 of Clevudine using cell-based assays, a fundamental component of antiviral drug discovery and development.
The protocols outlined below utilize human hepatoma cell lines that stably replicate HBV, such as HepG2.2.15 and HepAD38, which are widely accepted models for in vitro HBV antiviral testing.[1][2] The primary endpoint for assessing antiviral efficacy is the quantification of HBV DNA levels in the cell culture supernatant using real-time quantitative PCR (qPCR).
Mechanism of Action of Clevudine
Clevudine is a synthetic thymidine nucleoside analog.[3] Following administration, it is converted within hepatocytes to its active triphosphate form. This active metabolite competitively inhibits the HBV DNA polymerase, a critical enzyme for viral replication. By incorporating into the growing viral DNA chain, Clevudine leads to premature chain termination, thereby halting viral replication and reducing the viral load.[3]
Caption: Clevudine's mechanism of action in hepatocytes.
Data Presentation: EC50 and CC50 of Clevudine
The following table summarizes the in vitro antiviral activity and cytotoxicity of Clevudine in various cell lines. The 50% cytotoxic concentration (CC50) is also provided to determine the selectivity index (SI = CC50/EC50), a measure of the drug's therapeutic window.
| Compound | Cell Line | Virus/Genotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Clevudine | HepAD38 | Wild-type HBV | 0.034 ± 0.004 | >100 | >2941 | [3] |
| Clevudine | HepG2 | HBV (baculovirus-delivered) | Varies by DNA form (see below) | Not Reported | Not Applicable | [4] |
| Extracellular HBV DNA | 0.0016 ± 0.0003 | [4] | ||||
| Cytoplasmic HBV RI | 0.0018 ± 0.0001 | [4] | ||||
| Nuclear RC DNA | 0.0051 ± 0.0004 | [4] | ||||
| Nuclear CCC DNA | >29.8 | [4] | ||||
| Clevudine | HuH-7 | Lamivudine-resistant (M204I) | 0.23 ± 0.02 | Not Reported | Not Applicable | [5] |
| Clevudine | HuH-7 | Lamivudine-resistant (L180M + M204V) | 0.35 ± 0.04 | Not Reported | Not Applicable | [6] |
Note: RI = Replicative Intermediates, RC = Relaxed Circular, CCC = Covalently Closed Circular.
Experimental Protocols
This section provides a detailed methodology for determining the EC50 of Clevudine against HBV in a cell-based assay using HepG2.2.15 cells and quantification of extracellular HBV DNA by qPCR.
Experimental Workflow
Caption: Workflow for Clevudine EC50 determination.
Materials and Reagents
-
Cell Line: HepG2.2.15 cells (stably transfected with the HBV genome)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418.
-
Clevudine: Analytical grade, dissolved in sterile dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
96-well cell culture plates
-
DNA Extraction Kit: QIAamp DNA Mini Kit (Qiagen) or equivalent.
-
qPCR Master Mix: SYBR Green or TaqMan-based master mix.
-
HBV-specific qPCR primers and probe (if using TaqMan)
-
HBV DNA standard for absolute quantification.
Detailed Protocol
1. Cell Culture and Seeding a. Maintain HepG2.2.15 cells in a 37°C incubator with 5% CO2. b. Passage the cells every 3-4 days to maintain them in the exponential growth phase. c. On the day of the experiment, trypsinize the cells and perform a cell count. d. Seed the HepG2.2.15 cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. e. Incubate the plate for 24 hours to allow the cells to attach.
2. Preparation of Clevudine Dilutions a. Prepare a series of Clevudine dilutions in cell culture medium from the stock solution. A typical 8-point dose-response curve might include concentrations ranging from 0.001 µM to 10 µM. b. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid cytotoxicity. c. Prepare a "no-drug" vehicle control (medium with the same concentration of DMSO as the drug-treated wells) and a "no-cell" control (medium only).
3. Drug Treatment a. After 24 hours of cell attachment, carefully remove the medium from the wells. b. Add 100 µL of the prepared Clevudine dilutions or control medium to the respective wells. c. Incubate the plate for 6 days, replacing the medium with freshly prepared drug dilutions every 2-3 days.
4. Collection of Supernatant a. On day 6 post-treatment, collect the cell culture supernatant from each well for HBV DNA analysis. b. Centrifuge the supernatant at a low speed to pellet any cell debris and transfer the clarified supernatant to a new tube. The supernatant can be stored at -80°C until DNA extraction.
5. HBV DNA Extraction a. Extract viral DNA from 200 µL of the clarified supernatant using a commercial DNA extraction kit according to the manufacturer's instructions. b. Elute the DNA in an appropriate volume (e.g., 50-100 µL) of elution buffer.
6. Real-Time Quantitative PCR (qPCR) a. Prepare a qPCR reaction mix containing the qPCR master mix, HBV-specific primers, and probe (if applicable). b. Add a fixed volume of the extracted DNA (e.g., 5 µL) to each qPCR reaction. c. Include a standard curve of known HBV DNA concentrations to enable absolute quantification of viral load. d. Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
7. Data Analysis and EC50 Calculation a. Quantify the HBV DNA copy number in each sample using the standard curve. b. Calculate the percentage of HBV DNA inhibition for each Clevudine concentration relative to the vehicle control.
- % Inhibition = [1 - (HBV DNA in treated well / HBV DNA in vehicle control well)] x 100 c. Plot the percentage of inhibition against the logarithm of the Clevudine concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value.
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the cytotoxicity of Clevudine in parallel to determine the therapeutic window.
1. Cell Seeding and Treatment: a. Seed HepG2.2.15 cells in a separate 96-well plate at the same density as the antiviral assay. b. Treat the cells with the same serial dilutions of Clevudine for the same duration (6 days).
2. Cell Viability Assessment: a. On day 6, assess cell viability using a commercially available assay such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's protocol.
3. CC50 Calculation: a. Calculate the percentage of cell viability for each Clevudine concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the Clevudine concentration. c. Use a non-linear regression analysis to determine the CC50 value, which is the concentration that reduces cell viability by 50%.
Conclusion
The protocols described in this application note provide a robust and reproducible method for determining the EC50 of Clevudine against HBV. The use of stably transfected cell lines like HepG2.2.15 and HepAD38, coupled with the sensitivity of qPCR, allows for accurate assessment of antiviral potency. By concurrently determining the CC50, researchers can establish a selectivity index, which is a critical parameter in the early stages of drug development. These assays are fundamental for the continued evaluation of Clevudine and other novel anti-HBV compounds.
References
- 1. IFN-CSP inhibiting hepatitis B virus in HepG2.2.15 cells involves JAK-STAT signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in HBV infection and replication systems in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Anti-Hepatitis B Virus Activities of Lamivudine and Clevudine by a Quantitative Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Clevudine-Resistant Mutants of Hepatitis B Virus Isolated from Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
Troubleshooting & Optimization
Technical Support Center: L-FMAU Antiviral Resistance in HBV
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating L-FMAU (Clevudine) antiviral resistance mechanisms in the Hepatitis B Virus (HBV).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-FMAU against HBV?
A1: L-FMAU, a nucleoside analog, is phosphorylated within the host cell to its active triphosphate form, L-FMAU-TP.[1] L-FMAU-TP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA chain by the HBV polymerase. This process leads to the inhibition of the reverse transcriptase activity of the HBV polymerase, effectively halting viral replication.[1][2]
Q2: We are observing reduced susceptibility of HBV to L-FMAU in our cell culture experiments. What are the known resistance mutations?
A2: The primary mutation associated with L-FMAU resistance is M204I in the reverse transcriptase (RT) domain of the HBV polymerase.[3][4] In vitro studies have shown that this mutation is predominantly associated with Clevudine resistance.[3] Additionally, mutations that confer resistance to lamivudine, such as L180M and M204V, have been shown to cause high-level cross-resistance to L-FMAU.[4]
Q3: Are there any compensatory mutations that might enhance the replication of L-FMAU-resistant HBV?
A3: Yes, several mutations have been identified that may compensate for the reduced replication fitness often seen with primary resistance mutations. For the M204I mutant, L229V has been identified as a potential compensatory mutation.[3] In a quadruple mutant (L129M, V173L, M204I, and H337N), enhanced replicative ability and strong resistance to both Clevudine and lamivudine were observed.[3]
Q4: We have identified L-FMAU-resistant HBV mutants in our experiments. Are these mutants likely to be resistant to other HBV antivirals?
A4: Yes, cross-resistance is a significant consideration. HBV clones resistant to L-FMAU, particularly those with the M204I mutation, have been shown to be cross-resistant to lamivudine.[3][4] However, these L-FMAU-resistant mutants generally remain susceptible to adefovir, entecavir, and tenofovir, making these drugs potential options for subsequent treatment.[3]
Q5: What is the expected fold-resistance to L-FMAU for common HBV polymerase mutations?
Troubleshooting Guides
Problem: Inconsistent IC50 values for L-FMAU in our antiviral assays.
Possible Causes and Solutions:
-
Cell Line Viability: Ensure that the cell line used for the assay (e.g., HepG2.2.15) is healthy and within a low passage number. High passage numbers can lead to altered cell physiology and inconsistent results.
-
HBV Replication Levels: Verify that the baseline HBV replication in your control wells is consistent across experiments. Variations in viral replication can significantly impact the calculated IC50 values.
-
Drug Concentration Accuracy: Double-check the preparation of your L-FMAU serial dilutions. Inaccurate concentrations are a common source of error.
-
Assay Endpoint Measurement: Ensure that your method for quantifying HBV DNA (e.g., qPCR) is optimized and validated for your experimental setup.
Quantitative Data Summary
Table 1: L-FMAU (Clevudine) Resistance Profile of HBV Polymerase Mutations
| Mutation(s) | L-FMAU (Clevudine) Resistance Level | Fold-Resistance (approx.) | Cross-Resistance Profile | Citation(s) |
| Wild-Type | Susceptible | 1 | - | [4] |
| M204I | High | >22 | Lamivudine | [3][4] |
| L180M + M204V | High | Not specified | Lamivudine, Emtricitabine, Telbivudine, Torcitabine | [4] |
| V173L + L180M + M204V | High | Not specified | Lamivudine, Emtricitabine, Telbivudine, Torcitabine | [4] |
| L180M + M204I | High | Not specified | Lamivudine, Emtricitabine, Telbivudine, Torcitabine | [4] |
Note: Fold-resistance is calculated as the IC50 of the mutant divided by the IC50 of the wild-type virus. Specific fold-resistance values for L-FMAU against many individual and combination mutations are not extensively documented in publicly available literature.
Experimental Protocols
Detailed Methodology for Assessing L-FMAU Susceptibility of HBV Mutants
This protocol outlines the key steps for generating and testing HBV polymerase mutants for their susceptibility to L-FMAU.
Part 1: Site-Directed Mutagenesis of the HBV Polymerase Gene
-
Template Plasmid: Start with a plasmid containing the wild-type HBV genome.
-
Primer Design: Design primers that contain the desired mutation (e.g., M204I) and are complementary to the target sequence in the HBV polymerase gene.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.
-
Template Removal: Digest the PCR product with a restriction enzyme that specifically cleaves the parental (methylated) DNA, such as DpnI.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.
-
Sequence Verification: Isolate the plasmid DNA from several clones and confirm the presence of the desired mutation and the absence of any other unintended mutations by DNA sequencing.
Part 2: Phenotypic Analysis of L-FMAU Resistance
-
Cell Culture: Culture a suitable human hepatoma cell line that supports HBV replication, such as HepG2 or Huh7 cells.
-
Transfection: Transfect the cells with the wild-type or mutant HBV-containing plasmids.
-
Drug Treatment: After 24-48 hours, treat the transfected cells with a range of L-FMAU concentrations.
-
Sample Collection: After a defined incubation period (e.g., 4-6 days), harvest the cell culture supernatant and/or intracellular viral particles.
-
HBV DNA Extraction: Extract HBV DNA from the collected samples.
-
Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample using a validated qPCR assay.
-
Data Analysis:
-
Normalize the HBV DNA levels in the L-FMAU-treated samples to the untreated control for each mutant and the wild-type.
-
Plot the percentage of HBV DNA inhibition against the L-FMAU concentration.
-
Calculate the 50% inhibitory concentration (IC50) for the wild-type and each mutant using a non-linear regression analysis.
-
Determine the fold-resistance by dividing the IC50 of the mutant by the IC50 of the wild-type virus.
-
Visualizations
Caption: Experimental workflow for generating and assessing L-FMAU resistance in HBV mutants.
Caption: Mechanism of L-FMAU action and resistance in HBV.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Clevudine-Resistant Mutants of Hepatitis B Virus Isolated from Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-resistance testing of next-generation nucleoside and nucleotide analogues against lamivudine-resistant HBV - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Clevudine-Induced Myopathy and Mitochondrial Toxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for investigating clevudine-induced myopathy and associated mitochondrial toxicity.
Proposed Mechanism of Clevudine-Induced Mitochondrial Myopathy
Clevudine, a nucleoside analogue, is believed to cause myopathy primarily through its off-target effects on mitochondrial DNA (mtDNA) maintenance. The leading hypothesis involves the inhibition of the mitochondrial DNA polymerase gamma (Pol-γ), the sole DNA polymerase responsible for replicating and repairing mtDNA.
-
Activation: Clevudine is phosphorylated within the cell to its active triphosphate form.[1]
-
Inhibition of Pol-γ: Clevudine triphosphate acts as a substrate for Pol-γ, competing with natural nucleotides.[2][3] Its incorporation into the nascent mtDNA strand leads to chain termination, halting replication.
-
Mitochondrial DNA Depletion: The inhibition of Pol-γ results in a progressive decline in the copy number of mtDNA within the cell.[4]
-
Impaired Protein Synthesis: Since mtDNA encodes essential subunits of the electron transport chain (ETC) and ATP synthase, its depletion leads to impaired synthesis of these crucial mitochondrial proteins.[5]
-
Mitochondrial Dysfunction: The lack of essential protein subunits disrupts the function of the ETC, leading to decreased ATP production and increased oxidative stress.
-
Cellular Damage: This energy crisis and oxidative damage ultimately trigger myocyte dysfunction, necrosis, and apoptosis, manifesting clinically as myopathy.[6]
Quantitative Data Summary
Table 1: Clinical and Pathological Characteristics of Clevudine-Induced Myopathy
This table summarizes findings from studies involving patients who developed myopathy during long-term clevudine therapy.
| Parameter | Reported Findings | Source(s) |
| Number of Patients Analyzed | Ranged from 7 to 95 in various studies. | [4][6][7] |
| Patient Age (Mean/Range) | ~49 years (Range: 27-76 years). | [6][7] |
| Duration of Clevudine Therapy | Symptoms typically develop after 8-14 months of therapy (Range: 5-24 months). | [4][6][7] |
| Primary Symptoms | Progressive proximal muscle weakness, especially in the lower extremities. Difficulty climbing stairs, walking, and general asthenia are common. | [4][8] |
| Creatine Kinase (CK) Levels | Markedly elevated in the vast majority of patients (>97%). | [7][8][9] |
| Electromyography (EMG) Findings | Myopathic patterns are observed in nearly all patients examined (>98%). | [7] |
| Muscle Biopsy Findings | Features consistent with mitochondrial myopathy in >90% of cases, including ragged-red fibers, cytochrome c oxidase (COX)-negative fibers, and myonecrosis. | [4][7][8] |
| Prognosis | Muscle weakness and CK levels generally improve within ~3 months after discontinuing clevudine. | [6][7] |
Table 2: Experimental Data on Clevudine's Mitochondrial Effects (In Vitro)
This table presents data from cell culture experiments investigating the direct effects of clevudine on mitochondrial parameters.
| Cell Line | Clevudine Concentration | Effect on mtDNA Copy Number | Effect on mRNA of mtDNA-encoded Genes (e.g., COX-1) | Source(s) |
| INS-1E (Rat β-cell) | 10, 100 µM | Dose-dependent reduction. | Dose-dependent reduction. | [10] |
| HepG2 (Human hepatoma) | 1, 10 µM | Dose-dependent reduction. | Dose-dependent reduction. | [10] |
Experimental Protocols and Workflows
Quantification of Relative Mitochondrial DNA (mtDNA) Content
This protocol describes the measurement of mtDNA copy number relative to nuclear DNA (nDNA) using quantitative real-time PCR (qPCR), a key method for diagnosing mtDNA depletion.[11][12][13]
Experimental Workflow
References
- 1. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]
- 3. Cardiac mitochondrial DNA polymerase-gamma is inhibited competitively and noncompetitively by phosphorylated zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term therapy with clevudine for chronic hepatitis B can be associated with myopathy characterized by depletion of mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clevudine Induced Mitochondrial Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clevudine Induced Mitochondrial Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical, biochemical, and pathological characteristics of clevudine-associated myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clevudine myopathy in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accurate measurement of circulating mitochondrial DNA content from human blood samples using real-time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2'-Deoxy-2'-fluoro-L-uridine (L-FMAU) Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2'-Deoxy-2'-fluoro-L-uridine (L-FMAU), also known as Clevudine, in cell culture experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the successful optimization of L-FMAU concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound (L-FMAU) and what is its primary mechanism of action?
A1: this compound (L-FMAU) is a nucleoside analog, specifically an L-nucleoside, that has demonstrated potent antiviral activity, particularly against the Hepatitis B virus (HBV).[1] Its mechanism of action involves cellular kinases phosphorylating it into its active triphosphate form, L-FMAU-TP. This active form then acts as a competitive inhibitor of the HBV DNA polymerase, which is essential for viral replication.[1] Molecular dynamics studies suggest that L-FMAU-TP may not be incorporated into the growing viral DNA chain but rather binds to the polymerase, preventing its normal function.[2]
Q2: In which cell lines has L-FMAU been shown to be effective?
A2: L-FMAU has been extensively studied in human hepatoma cell lines that support HBV replication. The most commonly cited cell lines are HepG2 and its derivative, HepG2.2.15, which is a stable cell line that constitutively expresses HBV.[3][4] Efficacy has also been demonstrated in H1 cells.[1]
Q3: What is a typical effective concentration (EC50) for L-FMAU against HBV in cell culture?
A3: The 50% effective concentration (EC50) of L-FMAU can vary depending on the cell line and experimental conditions. Reported values are typically in the low micromolar to nanomolar range. For example, an EC50 of 5.0 µM has been reported in H1 cells.[1]
Q4: Is L-FMAU cytotoxic? What is a typical cytotoxic concentration (CC50)?
A4: L-FMAU generally exhibits low cytotoxicity in vitro. For instance, in HepG2.2.15 cells, no significant toxicity was observed at concentrations up to 200 µM. This high therapeutic index (the ratio of CC50 to EC50) is a key advantage of L-FMAU.
Q5: How should I prepare and store L-FMAU for cell culture experiments?
A5: L-FMAU is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to check the manufacturer's instructions for the recommended solvent and maximum stock concentration. Stock solutions should be stored at -20°C or -80°C to maintain stability. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Protocol 1: Determining the Optimal L-FMAU Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the 50% effective concentration (EC50) of L-FMAU for inhibiting HBV replication in HepG2.2.15 cells.
Materials:
-
HepG2.2.15 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
L-FMAU
-
96-well cell culture plates
-
Reagents for HBV DNA extraction and quantification (e.g., qPCR kit)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HepG2.2.15 cells.
-
Seed the cells in a 96-well plate at a density that will allow for several days of growth without reaching confluency (e.g., 1 x 10^4 cells/well).
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
L-FMAU Treatment:
-
Prepare a serial dilution of L-FMAU in complete cell culture medium. A typical starting range would be from 0.01 µM to 10 µM, with 8-10 concentrations.
-
Include a "no-drug" (vehicle control, e.g., medium with the same concentration of DMSO as the highest L-FMAU concentration) and a "no-cell" (medium only for background control) group.
-
Carefully remove the medium from the wells and replace it with 100 µL of the corresponding L-FMAU dilution or control medium.
-
Incubate the plate at 37°C and 5% CO2 for the desired treatment duration (e.g., 6 days), changing the medium with freshly prepared L-FMAU every 2-3 days.
-
-
Quantification of HBV DNA:
-
Data Analysis:
Protocol 2: Assessing L-FMAU Cytotoxicity using an MTT Assay
This protocol describes how to determine the 50% cytotoxic concentration (CC50) of L-FMAU using a standard MTT assay.[13][14][15]
Materials:
-
Cell line of interest (e.g., HepG2, HepG2.2.15)
-
Complete cell culture medium
-
L-FMAU
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and L-FMAU treatment procedure as described in Protocol 1. A wider concentration range, up to 200 µM or higher, may be necessary to observe cytotoxicity.
-
-
MTT Assay:
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, with occasional shaking, to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the average absorbance of the "no-cell" control from all other values.
-
Calculate the percentage of cell viability for each L-FMAU concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the L-FMAU concentration and use non-linear regression to determine the CC50 value.
-
Data Presentation
Table 1: Reported EC50 and CC50 Values for L-FMAU in Different Cell Lines
| Cell Line | Target Virus | Reported EC50 | Reported CC50 | Reference |
| H1 cells | HBV | 5.0 µM | Not specified | [1] |
| HepG2.2.15 | HBV | Not specified | > 200 µM |
Note: EC50 values can be highly dependent on the specific experimental conditions. It is always recommended to determine the EC50 in your own laboratory setting.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in EC50 values between experiments | Inconsistent cell seeding density, variations in L-FMAU dilutions, inconsistent incubation times, or variability in the qPCR assay. | Ensure precise cell counting and seeding. Prepare fresh serial dilutions of L-FMAU for each experiment. Standardize all incubation times. Include appropriate controls and standards in your qPCR runs to monitor for variability. |
| Unexpectedly high cytotoxicity at low L-FMAU concentrations | Contamination of cell culture, error in L-FMAU concentration calculation, high DMSO concentration, or the specific cell line is highly sensitive. | Check for microbial contamination. Double-check all calculations for stock and working solutions. Ensure the final DMSO concentration is non-toxic (≤ 0.1%). Perform a preliminary toxicity screen over a wide range of concentrations. |
| No significant inhibition of viral replication even at high concentrations | The cell line may not be permissive to L-FMAU's mechanism of action (e.g., lacking the necessary kinases for phosphorylation), the viral strain may be resistant, or the L-FMAU may have degraded. | Confirm that the cell line expresses the required nucleoside kinases. Sequence the viral polymerase gene to check for resistance mutations. Use a fresh, validated batch of L-FMAU. |
| Discrepancy between antiviral activity and cytotoxicity results | The observed effect may be due to off-target effects of L-FMAU rather than direct antiviral activity. | Investigate potential off-target effects. This could involve assessing cellular metabolism, mitochondrial function, or performing broader gene expression analysis.[16][17][18][19] |
| Mitochondrial Toxicity Concerns | Nucleoside analogs can sometimes interfere with mitochondrial DNA polymerase, leading to mitochondrial dysfunction. | Assess mitochondrial toxicity using specific assays, such as measuring oxygen consumption rate or mitochondrial DNA content.[20][21][22][23][24][25] |
Visualizations
Caption: Mechanism of action of L-FMAU in inhibiting HBV replication.
Caption: Workflow for determining the optimal L-FMAU concentration.
Caption: Logical workflow for troubleshooting L-FMAU experiments.
References
- 1. Preclinical investigation of L-FMAU as an anti-hepatitis B virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the unique mechanism of L-FMAU (clevudine) against hepatitis B virus: molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HBV DNA quantitation in cells and supernatants [bio-protocol.org]
- 6. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A single-cell digital PCR method tailored for quantification of HBV DNA positive cells in liver biopsy tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]
- 9. Quantitative Detection of Hepatitis B Virus DNA by Real-Time Nucleic Acid Sequence-Based Amplification with Molecular Beacon Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. icr.ac.uk [icr.ac.uk]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. docs.abcam.com [docs.abcam.com]
- 22. Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Validation of a HTS-amenable assay to detect drug-induced mitochondrial toxicity in the absence and presence of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-FMAU (Clevudine) Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-FMAU (Clevudine) in long-term experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues, detailed experimental protocols for stability assessment, and key data summarized for your convenience.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for L-FMAU stock solutions?
A1: For long-term stability, L-FMAU stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare aliquots to minimize freeze-thaw cycles, which can accelerate degradation. For aqueous stock solutions, it is recommended to filter and sterilize the solution before use.[1]
Q2: How stable is L-FMAU in cell culture media at 37°C?
Q3: What are the potential degradation pathways for L-FMAU?
A3: L-FMAU, as a pyrimidine nucleoside analog, may undergo degradation through several pathways common to this class of compounds. These can include:
-
Hydrolysis: Cleavage of the glycosidic bond between the pyrimidine base and the sugar moiety, particularly under acidic or alkaline conditions.
-
Enzymatic Degradation: Catabolism by cellular enzymes, which can lead to the breakdown of the pyrimidine ring.[4][5][6]
-
Oxidation: The molecule may be susceptible to oxidative damage.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of nucleoside analogs.[7]
Q4: Can repeated freeze-thaw cycles affect the stability of L-FMAU solutions?
A4: Yes, repeated freeze-thaw cycles can compromise the stability of nucleoside analogs in solution. It is highly recommended to aliquot stock solutions into single-use volumes to avoid this issue.
Q5: Are there any known incompatibilities of L-FMAU with common cell culture supplements?
A5: Specific incompatibility data for L-FMAU is limited. However, the stability of components in cell culture media can be influenced by other supplements.[8][9][10] For instance, the presence of strong oxidizing or reducing agents could potentially affect L-FMAU's integrity. When using complex or custom media formulations, it is advisable to perform a stability assessment of L-FMAU under your specific experimental conditions.
Troubleshooting Guide: L-FMAU Stability Issues
This guide addresses common problems that may arise during long-term experiments with L-FMAU, suggesting potential causes and solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of drug efficacy over time in a multi-day cell culture experiment. | Degradation of L-FMAU in the cell culture medium at 37°C. | Replenish the cell culture medium with freshly prepared L-FMAU every 24-48 hours. Consider performing a time-course experiment to determine the rate of degradation in your specific medium. |
| Inconsistent experimental results between different batches of L-FMAU. | Improper storage or handling of L-FMAU stock solutions. | Ensure all users adhere to strict storage protocols (-80°C for long-term, -20°C for short-term).[1] Aliquot new batches upon receipt to minimize freeze-thaw cycles. |
| Precipitation observed in the L-FMAU stock or working solution. | Poor solubility or degradation leading to insoluble products. | Ensure the solvent used is appropriate for the desired concentration. If using an aqueous buffer, check the pH. For working solutions in cell culture media, ensure it is well-mixed before adding to cells. |
| Unexpected cytotoxicity or off-target effects. | Formation of toxic degradation products. | Conduct a forced degradation study to identify potential degradants. Use a stability-indicating analytical method (e.g., HPLC) to monitor the purity of your L-FMAU solutions over the course of the experiment. |
| Variability in results when experiments are conducted under different lighting conditions. | Photodegradation of L-FMAU. | Protect L-FMAU stock and working solutions from light by using amber vials or wrapping containers in foil. Conduct experiments under consistent lighting conditions. |
Quantitative Data Summary
| Parameter | Value | Storage Conditions | Reference |
| Stock Solution Stability | Up to 6 months | -80°C | [1] |
| Stock Solution Stability | Up to 1 month | -20°C | [1] |
| Recommended Preparation for in vivo studies | Prepare freshly on the day of use | N/A | [1] |
Experimental Protocols
Protocol for Assessing L-FMAU Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of L-FMAU in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
L-FMAU
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, amber microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
HPLC system with a UV detector
-
C18 HPLC column
-
Appropriate mobile phase (e.g., acetonitrile/water gradient)
-
Filtration device for sample preparation (0.22 µm)
Procedure:
-
Prepare a stock solution of L-FMAU in an appropriate solvent (e.g., DMSO or sterile water).
-
Dilute the L-FMAU stock solution to the final working concentration in the cell culture medium.
-
Aliquot the L-FMAU-containing medium into sterile, amber microcentrifuge tubes.
-
Place the tubes in a 37°C incubator with 5% CO2.
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), remove one aliquot from the incubator.
-
Immediately filter the sample to remove any potential precipitates.
-
Analyze the sample by HPLC to determine the concentration of L-FMAU.
-
Plot the concentration of L-FMAU versus time to determine the degradation kinetics and half-life in the specific medium.
Protocol for Forced Degradation Studies of L-FMAU
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Stress Conditions:
-
Acid Hydrolysis: Incubate L-FMAU solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate L-FMAU solution in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat L-FMAU solution with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose solid L-FMAU powder to 105°C.
-
Photodegradation: Expose L-FMAU solution to a light source (e.g., UV lamp at 254 nm).
General Procedure:
-
Prepare solutions of L-FMAU under each of the stress conditions.
-
At various time points, take samples and neutralize if necessary (for acid and base hydrolysis).
-
Analyze the samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.
-
Use a detector that can provide information about the purity of the peaks (e.g., a photodiode array detector).
-
For structural elucidation of major degradation products, LC-MS/MS analysis can be employed.
Visualizations
Caption: Workflow for assessing L-FMAU stability in cell culture media.
Caption: Potential degradation pathways of L-FMAU under various stress conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Photolysis of three antiviral drugs acyclovir, zidovudine and lamivudine in surface freshwater and seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HBV Replication Assays with Clevudine
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting Hepatitis B Virus (HBV) replication assays involving Clevudine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing the expected dose-dependent inhibition of HBV DNA with Clevudine?
A1: Several factors could contribute to a lack of dose-dependent inhibition. Consider the following possibilities:
-
Drug Potency and Integrity:
-
Degradation: Clevudine, like any chemical compound, can degrade. Ensure it has been stored correctly and is within its expiration date.
-
Incorrect Concentration: Double-check all calculations for serial dilutions. An error in preparing the stock solution or subsequent dilutions is a common source of error.
-
-
Cell Health and Assay Conditions:
-
Cell Viability: Poor cell health can affect drug metabolism and viral replication. Perform a cytotoxicity assay to ensure the observed effects are not due to Clevudine-induced cell death at the tested concentrations.
-
Drug Incubation Time: Ensure the incubation period is sufficient for Clevudine to be taken up by the cells, phosphorylated into its active triphosphate form, and inhibit the HBV polymerase.[1] Studies have shown significant reductions in HBV DNA within weeks in clinical settings, but optimal in vitro timing may vary.[2]
-
-
Viral Factors:
-
Drug Resistance: The HBV strain being used may harbor resistance mutations to Clevudine. For instance, cross-resistance with lamivudine-associated mutations has been reported.[3]
-
-
Assay Performance:
-
qPCR Issues: If using qPCR to quantify HBV DNA, inhibition of the Taq polymerase or issues with primers and probes can lead to inaccurate results. Run appropriate controls to validate the qPCR assay itself.
-
Q2: My results show high variability between replicate wells treated with the same concentration of Clevudine. What could be the cause?
A2: High variability can obscure the true effect of the compound. Common causes include:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable levels of viral replication and, consequently, variable inhibition. Ensure a homogenous cell suspension and careful pipetting.
-
Pipetting Errors: Small volume inaccuracies during the addition of the virus, media, or Clevudine can lead to significant concentration differences. Calibrate your pipettes regularly.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate solutes and affect cell health and drug efficacy. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Contamination: Bacterial or fungal contamination can impact cell health and interfere with the assay.[4] Regularly check cell cultures for any signs of contamination.
Q3: The levels of secreted HBsAg and HBeAg do not correlate with the reduction in HBV DNA I'm seeing after Clevudine treatment. Is this expected?
A3: This can be an expected finding, particularly in short-term assays. Clevudine is a nucleoside analog that directly inhibits HBV DNA polymerase, thereby halting the replication of viral DNA.[1] The production and secretion of viral antigens like HBsAg and HBeAg may not cease immediately. The existing viral transcripts and proteins within the cell have a certain half-life, and their presence can continue to be detected for a period even after DNA replication has been effectively shut down. Monitoring these markers over a longer time course may show a eventual decline.
Quantitative Data Summary
The potency of an antiviral drug is often expressed as its 50% effective concentration (EC50), which is the concentration of a drug that reduces the viral effect by half.
| Compound | Assay System | Parameter Measured | EC50 Value | Reference |
| Clevudine | HepG2.2.15 cells | HBV DNA Reduction | 0.1 µM | [3] |
| Clevudine | HepAD38 cells | HBV DNA Reduction | 0.1 µM | [3] |
| Clevudine | In vitro Priming Assay | Protein Priming Inhibition | ~4.89 µM | [5] |
Note: EC50 values can vary depending on the cell line, viral strain, and specific assay conditions used.[6]
Experimental Workflows & Signaling Pathways
Clevudine's Mechanism of Action
Clevudine is a synthetic thymidine nucleoside analog.[1] After entering a hepatocyte, it is phosphorylated by host cell kinases into its active triphosphate form. This active form then competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the growing viral DNA chain by the HBV DNA polymerase.[1] This action leads to the termination of the DNA chain, effectively stopping viral replication.[2]
General Troubleshooting Workflow
When unexpected results are obtained, a systematic approach to troubleshooting is essential. The following workflow can help identify the source of the problem.
Key Experimental Protocols
Quantification of HBV DNA from Cell Culture Supernatant by qPCR
This protocol is a general guideline for quantifying extracellular HBV DNA.
-
Sample Collection: Collect cell culture supernatant at the desired time points post-treatment with Clevudine. Centrifuge at 1000 x g for 10 minutes to pellet any cells or debris.[7]
-
DNA Extraction: Extract viral DNA from 200 µL of the clarified supernatant using a commercial viral DNA/RNA extraction kit, following the manufacturer’s instructions.[8] Elute the DNA in 50-100 µL of elution buffer.[8]
-
qPCR Reaction Setup: Prepare a master mix for the real-time PCR reaction. A typical 25 µL reaction might include:[8]
-
12.5 µL of 2x qPCR Master Mix (containing SYBR Green or probe-based chemistry)
-
1 µL of Forward Primer (e.g., 400 nM final concentration)[9]
-
1 µL of Reverse Primer (e.g., 400 nM final concentration)[9]
-
1 µL of Probe (if using probe-based chemistry, e.g., 400 nM final concentration)[9]
-
4.5 µL of Nuclease-Free Water
-
5 µL of Extracted DNA
-
-
Thermal Cycling: Use a standard thermal cycling program. An example program is:[9]
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40-60 cycles):
-
95°C for 20 seconds
-
55°C for 30 seconds
-
72°C for 30 seconds
-
-
-
Data Analysis: Generate a standard curve using a plasmid containing the HBV target sequence at known concentrations (from 10^1 to 10^9 copies/reaction).[9] Quantify the HBV DNA in the unknown samples by comparing their Ct values to the standard curve. Results are often expressed in IU/mL or copies/mL.[10][11]
Quantification of HBsAg by ELISA
This protocol provides a general outline for a sandwich ELISA to measure HBsAg in cell culture supernatant.
-
Plate Preparation: Use a 96-well plate pre-coated with an anti-HBsAg antibody.
-
Standard and Sample Addition:
-
Detection Antibody:
-
Enzyme Conjugate:
-
Substrate Development:
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[12]
-
Reading the Plate: Immediately measure the absorbance at 450 nm using a microplate reader.[12]
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of HBsAg in the unknown samples.
Southern Blot for HBV Replicative Intermediates
The Southern blot remains a gold-standard technique for visualizing different forms of HBV DNA.
-
Cell Lysis: Lyse cells from a 6-well plate by adding 1.5 mL of TE buffer and 0.1 mL of 10% SDS. Incubate for 30 minutes at room temperature.[13]
-
Hirt Extraction: Transfer the lysate to a centrifuge tube and add 0.4 mL of 5 M NaCl. Invert gently and incubate at 4°C overnight to precipitate high-molecular-weight DNA and proteins.[13]
-
DNA Purification: Centrifuge to pellet the precipitate. The supernatant contains the viral DNA intermediates. Purify the DNA from the supernatant using phenol-chloroform extraction and ethanol precipitation.
-
Agarose Gel Electrophoresis: Resuspend the DNA pellet and run it on a 1.2% agarose gel to separate the different DNA forms (relaxed-circular, double-stranded linear, and single-stranded).[14]
-
Transfer: Transfer the DNA from the gel to a nylon or nitrocellulose membrane.
-
Hybridization: Hybridize the membrane with a radiolabeled (e.g., ³²P) HBV-specific DNA probe overnight.
-
Visualization: Wash the membrane to remove the unbound probe and expose it to X-ray film or a phosphorimager screen to visualize the bands corresponding to the HBV DNA intermediates.
References
- 1. What is the mechanism of Clevudine? [synapse.patsnap.com]
- 2. What is Clevudine used for? [synapse.patsnap.com]
- 3. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elkbiotech.com [elkbiotech.com]
- 8. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of hepatitis B virus DNA by real-time PCR using TaqMan-MGB probe technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Human HBsAg ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 13. ice-hbv.org [ice-hbv.org]
- 14. Item - Southern and Northern blot analysis of HBV replication and transcription in vitro and in vivo. - figshare - Figshare [figshare.com]
Technical Support Center: Overcoming L-FMAU Resistance in In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting and overcoming resistance to L-FMAU (Clevudine) in in vitro models of Hepatitis B Virus (HBV) infection. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-FMAU?
A1: L-FMAU is a nucleoside analog that effectively inhibits the replication of the Hepatitis B Virus (HBV).[1] Once inside a host cell, it is converted into its active triphosphate form (L-FMAU-TP) through phosphorylation.[1] This active form acts as a competitive inhibitor of the HBV DNA polymerase, which is a crucial enzyme for viral replication. Molecular modeling studies suggest that L-FMAU-TP may function as a polymerase inhibitor without being incorporated into the growing viral DNA chain.[2][3][4]
Q2: How does resistance to L-FMAU typically develop in in vitro models?
A2: Similar to other nucleoside analogs, resistance to L-FMAU in in vitro settings primarily arises from the selection of specific mutations within the reverse transcriptase (RT) domain of the HBV polymerase gene.[1] These genetic alterations can diminish the binding affinity of the phosphorylated L-FMAU to the viral polymerase, thereby reducing the drug's inhibitory efficacy. A key mutation associated with L-FMAU resistance is the M204I substitution in the RT domain.[1]
Q3: What are the known cross-resistance patterns for L-FMAU?
A3: L-FMAU demonstrates significant cross-resistance with other L-nucleoside analogs. HBV mutants that are resistant to lamivudine, such as those harboring the rtL180M + rtM204V or rtM204I mutations, also exhibit a high level of resistance to L-FMAU.[3][5] Conversely, L-FMAU generally maintains its antiviral activity against HBV variants that have developed resistance to adefovir.[4]
Troubleshooting Guides
Issue 1: Observing a gradual decrease in the susceptibility of HBV-infected cell lines to L-FMAU treatment.
This is a primary indicator that a resistant viral population may be emerging in your culture.
Initial Verification Steps:
-
Confirm Drug Integrity: Ensure that your L-FMAU stock solution is correctly prepared and has not undergone degradation. It is advisable to prepare a fresh stock solution and repeat the experiment to rule out any issues with the compound itself.
-
Assess Cell Line Health: The physiological state of your cell line (e.g., HepG2.2.15, Huh7) is critical. Unhealthy or stressed cells can display altered drug metabolism and response. Verify cell viability and morphology.
-
Validate Assay Performance: Re-confirm the validity of your antiviral assay, be it qPCR for HBV DNA quantification or an ELISA for HBsAg, using appropriate positive and negative controls to ensure the assay is performing as expected.
Potential Cause & Solution:
-
Cause: The emergence and selection of an L-FMAU-resistant HBV population within your cell culture.
-
Solution:
-
Sequence the HBV Polymerase Gene: Isolate viral DNA from the supernatant of the infected cell culture or from the cells themselves. Proceed with sequencing the reverse transcriptase domain of the polymerase gene to identify any known resistance-conferring mutations (e.g., M204I/V, L180M).
-
Determine the IC50 Shift: Conduct a dose-response experiment to accurately quantify the change in the half-maximal inhibitory concentration (IC50) of L-FMAU in the suspected resistant cell line in comparison to the original, sensitive parental cell line. A notable increase in the IC50 value serves as confirmation of resistance.
-
Issue 2: A complete loss of response to L-FMAU in a cell line that was previously sensitive.
This scenario suggests that a high level of resistance has been established within the viral population.
Potential Cause & Solution:
-
Cause: The selection and dominance of a highly resistant HBV mutant in the cell culture.
-
Solution:
-
Implement Combination Therapy: An effective strategy to overcome resistance in vitro is to combine L-FMAU with an antiviral agent that has a different resistance profile. Tenofovir and Entecavir are excellent candidates for this approach, as they often retain their efficacy against L-FMAU-resistant mutants.[1]
-
Switch Antiviral Agent: If a combination therapy approach is not suitable for your experimental design, consider switching to a different class of antiviral drug that does not exhibit cross-resistance with L-FMAU. Nucleotide analogs such as Tenofovir, or other non-nucleoside inhibitors, would be appropriate alternatives.
-
Data Presentation
Table 1: Comparative In Vitro Activity of L-FMAU and Other Antiviral Agents Against Wild-Type and Lamivudine-Resistant HBV Strains
| HBV Strain | Reverse Transcriptase Mutations | L-FMAU IC50 (µM) | Lamivudine IC50 (µM) | Emtricitabine IC50 (µM) | Tenofovir IC50 (µM) | Entecavir IC50 (µM) |
| Wild-Type | None | 0.04 | 0.04 | 0.005 | 0.2 | 0.003 |
| Mutant 1 | rtL180M + rtM204V | >10 | >10 | >10 | 0.2 | 0.02 |
| Mutant 2 | rtV173L + rtL180M + rtM204V | >10 | >10 | >10 | 0.2 | 0.02 |
| Mutant 3 | rtM204I | >10 | 5.8 | 1.8 | 0.2 | 0.003 |
| Mutant 4 | rtL180M + rtM204I | >10 | >10 | >10 | 0.2 | 0.02 |
Data synthesized from Delaney IV, W. E., et al. (2005). Antiviral Therapy, 10(5), 625-633.[5]
Experimental Protocols
Protocol 1: Generation of an L-FMAU-Resistant HBV-Producing Cell Line
This protocol provides a generalized method for developing an L-FMAU-resistant HBV-producing cell line through prolonged exposure to the drug.
Materials:
-
An HBV-producing cell line (e.g., HepG2.2.15)
-
Complete cell culture medium suitable for the chosen cell line
-
L-FMAU
-
Dimethyl sulfoxide (DMSO) for preparing the stock solution
-
Appropriate cell culture flasks or plates
-
A CO2 incubator set to 37°C with 5% CO2
Procedure:
-
Initial Cell Culture: Begin by culturing the parental HBV-producing cell line in a T-25 flask until it reaches approximately 80-90% confluency.
-
Initiation of Drug Exposure: Introduce L-FMAU into the culture medium at a concentration equivalent to its predetermined IC50 value for the parental cell line.
-
** diligent Monitoring:** Closely monitor the cells for any signs of cytotoxicity. Also, track viral replication by quantifying HBV DNA in the supernatant at regular intervals.
-
Subculturing Under Selection: When the cells reach confluency, passage them into a new flask containing fresh medium with the same concentration of L-FMAU.
-
Gradual Dose Escalation: Once the cells demonstrate stable growth and viral replication has recovered in the presence of the initial L-FMAU concentration, begin to gradually increase the drug concentration in the medium. This is typically done in 2-fold increments.
-
Selection of the Resistant Population: This process of continuous subculturing and incremental dose escalation should be maintained over several months. This selective pressure will favor the growth of a resistant cell population that can thrive in the presence of high concentrations of L-FMAU.
-
Thorough Characterization: After establishing a resistant cell line, it is crucial to characterize it. This involves determining the new IC50 of L-FMAU for this line and sequencing the HBV polymerase gene to identify the specific mutations that confer resistance.
Protocol 2: In Vitro Combination Antiviral Assay
This protocol details a method to evaluate the effectiveness of L-FMAU when used in combination with another antiviral agent, such as Tenofovir, against an L-FMAU-resistant HBV cell line.
Materials:
-
The established L-FMAU-resistant HBV cell line
-
The original parental (sensitive) HBV cell line for comparison
-
Complete cell culture medium
-
L-FMAU
-
A second antiviral agent (e.g., Tenofovir)
-
96-well cell culture plates
-
All necessary reagents for HBV DNA quantification, such as a qPCR kit
Procedure:
-
Cell Seeding: Seed both the L-FMAU-resistant and the parental cell lines into 96-well plates at an optimized density. Allow the cells to adhere overnight.
-
Preparation of Drug Dilutions: Prepare serial dilutions of L-FMAU and the second antiviral agent. These should be prepared for each drug individually and also in combination at various ratios.
-
Initiation of Drug Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various drug concentrations. Be sure to include untreated control wells.
-
Incubation Period: Incubate the plates for a predetermined duration, typically 5-7 days. The medium should be replaced with fresh, drug-containing medium every 2-3 days to maintain consistent drug pressure.
-
Quantification of HBV DNA: At the end of the incubation period, collect the cell culture supernatant. Quantify the amount of extracellular HBV DNA using a validated qPCR assay.
-
Data Analysis: From the qPCR data, determine the IC50 values for each drug individually and for the combinations. The combination data should be analyzed for synergistic, additive, or antagonistic effects. This can be done using specialized software like MacSynergy or by calculating the Combination Index (CI).
Visualizations
Caption: Mechanism of action of L-FMAU in inhibiting HBV replication.
Caption: Troubleshooting workflow for suspected L-FMAU resistance.
Caption: Altered binding of L-FMAU-TP to resistant HBV polymerase.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Two-Year Assessment of Entecavir Resistance in Lamivudine-Refractory Hepatitis B Virus Patients Reveals Different Clinical Outcomes Depending on the Resistance Substitutions Present - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the replication of the DNA polymerase M550V mutation variant of human hepatitis B virus by adefovir, tenofovir, L-FMAU, DAPD, penciclovir and lobucavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-resistance testing of next-generation nucleoside and nucleotide analogues against lamivudine-resistant HBV - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2'-Deoxy-2'-fluoro-L-uridine (L-FMAU)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxy-2'-fluoro-L-uridine (L-FMAU), also known as Clevudine. Our aim is to help you minimize off-target effects and navigate common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells treated with L-FMAU are showing unexpected levels of cytotoxicity at concentrations that are reported to be safe. What could be the cause?
A1: Several factors could contribute to unexpected cytotoxicity. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: While L-FMAU generally exhibits low cytotoxicity, sensitivity can vary between cell lines. It is crucial to determine the 50% cytotoxic concentration (CC50) for your specific cell line.
-
Compound Purity and Stability: Verify the purity of your L-FMAU stock. Impurities from synthesis or degradation products could be cytotoxic. L-FMAU is generally stable, but repeated freeze-thaw cycles of stock solutions should be avoided. Prepare fresh dilutions in culture medium for each experiment from a concentrated stock stored at -20°C or -80°C.
-
Solubility Issues: L-FMAU is soluble in water and DMSO.[1] Ensure complete dissolution of the compound in your vehicle before diluting it into the cell culture medium. Precipitation of the compound can lead to inconsistent results and potential cytotoxicity.
-
Long-term Exposure: While short-term exposure to L-FMAU is generally well-tolerated by most cell lines, prolonged exposure (weeks to months) has been associated with mitochondrial toxicity in some clinical cases, leading to myopathy.[2][3] Consider the duration of your experiment as a potential factor.
Q2: I am not observing the expected antiviral efficacy of L-FMAU in my HBV- or EBV-infected cell line.
A2: If L-FMAU is not exhibiting its expected antiviral activity, consider these points:
-
Phosphorylation Status of Cells: L-FMAU is a prodrug that requires phosphorylation by cellular kinases (thymidine kinase and deoxycytidine kinase) to its active triphosphate form.[4] The expression and activity of these kinases can vary significantly between cell lines, which can affect the potency of L-FMAU.
-
Viral Strain and Mutations: While not commonly reported for L-FMAU, resistance mutations in the viral polymerase could potentially reduce its efficacy.
-
Assay System: Ensure that your antiviral assay is properly validated. For Hepatitis B virus (HBV), the 2.2.15 cell line is a commonly used and well-characterized model.[4]
-
Drug Concentration and Treatment Schedule: Verify that you are using the appropriate concentration range. The effective concentration (EC50) for HBV is in the low micromolar range.[4] Also, ensure that the treatment schedule is appropriate for your experimental setup.
Q3: I am concerned about potential mitochondrial toxicity with long-term L-FMAU treatment. How can I monitor for this off-target effect?
A3: While L-FMAU has a better mitochondrial safety profile than its D-enantiomer, long-term, high-dose exposure may lead to mitochondrial dysfunction.[2][5] Here are key monitoring strategies:
-
Lactic Acid Production: Mitochondrial dysfunction can lead to a shift towards anaerobic glycolysis, resulting in increased lactic acid production. Regularly measure lactate levels in your cell culture supernatant.
-
Mitochondrial DNA (mtDNA) Quantification: Depletion of mtDNA is a hallmark of nucleoside reverse transcriptase inhibitor (NRTI) toxicity. Quantify mtDNA levels relative to nuclear DNA (nDNA) using qPCR. A significant decrease in the mtDNA/nDNA ratio can indicate mitochondrial toxicity.[2]
-
Cell Morphology: Observe cells for morphological changes associated with mitochondrial toxicity, such as the appearance of ragged-red fibers in muscle cells (in vivo) or changes in mitochondrial structure observed by electron microscopy.[2]
-
Gene Expression Analysis: Analyze the expression of genes involved in mitochondrial biogenesis and function, such as PGC-1α and TFAM.
Data Summary
The following table summarizes key quantitative data for L-FMAU to facilitate experimental design and data interpretation.
| Parameter | Value | Cell Line/System | Reference |
| Antiviral Activity (EC50) | |||
| Hepatitis B Virus (HBV) | 5.0 µM | H1 cells | [4] |
| Epstein-Barr Virus (EBV) | ~5 µM (IC90) | EBV-producing cells | |
| Cytotoxicity (CC50) | >200 µM | 2.2.15 cells | |
| 1 mM | Various cell lines | ||
| Mitochondrial Effects | |||
| Lactic Acid Production | No significant increase | In vitro | [4] |
| mtDNA Incorporation | Not incorporated | In vitro | [4] |
| Myopathy in Humans | Observed with long-term therapy (>8 months) | Clinical studies | [2] |
Key Experimental Protocols
Cytotoxicity Assay (MTT-based)
This protocol is a general guideline for assessing the cytotoxicity of L-FMAU using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
L-FMAU stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of L-FMAU in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the L-FMAU dilutions to the respective wells. Include vehicle-only control wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.
Lactic Acid Production Assay
This protocol outlines the measurement of lactic acid in cell culture supernatant as an indicator of mitochondrial dysfunction.
Materials:
-
Cell culture supernatant from L-FMAU-treated and control cells
-
Commercially available lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Collect cell culture supernatant at various time points after L-FMAU treatment.
-
Centrifuge the supernatant to remove any cellular debris.
-
Follow the manufacturer's instructions for the lactate assay kit. This typically involves:
-
Preparing a standard curve with the provided lactate standard.
-
Adding the reaction mixture (containing lactate dehydrogenase and a probe) to the standards and samples.
-
Incubating for the recommended time at the specified temperature.
-
Measuring the absorbance or fluorescence using a microplate reader.
-
-
Determine the lactate concentration in your samples by interpolating from the standard curve.
-
Normalize the lactate concentration to the cell number or total protein content.
Mitochondrial DNA (mtDNA) Quantification by qPCR
This protocol describes the relative quantification of mtDNA copy number compared to nuclear DNA (nDNA).
Materials:
-
Genomic DNA isolated from L-FMAU-treated and control cells
-
Primers specific for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Isolate total genomic DNA from your cell samples.
-
Quantify the DNA concentration and assess its purity.
-
Prepare qPCR reactions for both the mitochondrial and nuclear targets for each sample. Each reaction should contain:
-
qPCR master mix
-
Forward and reverse primers for the target gene
-
Genomic DNA template (e.g., 10 ng)
-
-
Run the qPCR reactions using a standard thermal cycling protocol.
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets for each sample.
-
Calculate the change in Ct (ΔCt) for each sample: ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).
-
Calculate the relative mtDNA copy number using the 2-ΔΔCt method, normalizing to the control samples.
Visualizations
Caption: Troubleshooting workflow for unexpected results with L-FMAU.
Caption: L-FMAU's selective inhibition of viral DNA polymerase.
Caption: Proposed mechanism of Clevudine-induced myopathy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Long-term therapy with clevudine for chronic hepatitis B can be associated with myopathy characterized by depletion of mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clevudine Induced Mitochondrial Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical investigation of L-FMAU as an anti-hepatitis B virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 2'-Deoxy-2'-fluoro-L-uridine (L-FdU) Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2'-Deoxy-2'-fluoro-L-uridine (L-FdU) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound (L-FdU) in aqueous buffers?
Q2: What is the recommended solvent for preparing a stock solution of L-FdU?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of L-FdU. Nucleoside analogs often exhibit high solubility in DMSO. For example, the related compound 2'-Deoxy-5-fluorocytidine is soluble in DMSO at up to 49 mg/mL.[1] A high-concentration stock solution in DMSO can then be diluted into your aqueous experimental buffer to the desired final concentration.
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A3: To avoid solvent-induced toxicity in cell-based assays, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 1% (v/v).[2] It is recommended to prepare a highly concentrated stock solution of L-FdU in DMSO so that a minimal volume is needed for dilution into the aqueous buffer.
Q4: Is L-FdU stable in aqueous solutions?
A4: The 2'-fluoro modification in nucleosides like L-FdU generally enhances their chemical and enzymatic stability compared to their non-fluorinated counterparts.[3][4][5] Stock solutions of similar compounds, such as uridine, in water at neutral pH are stable for several days at 4°C.[6] For long-term storage, it is advisable to store L-FdU as a solid at -20°C and to prepare fresh aqueous solutions or store aliquots of DMSO stock solutions at -20°C to minimize degradation.
Q5: Can I heat the solution to improve the solubility of L-FdU?
A5: Gentle warming can be a method to increase the solubility of some compounds. However, excessive heat can lead to the degradation of the compound. If you choose to warm the solution, do so carefully and for a short period. It is generally preferable to use co-solvents or adjust the pH to improve solubility.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving L-FdU in aqueous buffers.
Issue 1: L-FdU powder does not dissolve completely in my aqueous buffer (e.g., PBS, Tris).
Root Cause Analysis and Solution Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of this compound Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Analytical Challenges in L-FMAU Metabolite Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of L-FMAU (Clevudine) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is L-FMAU and what are its primary active metabolites?
A1: L-FMAU, also known as Clevudine, is an unnatural L-nucleoside analog used as a potent antiviral agent against the Hepatitis B Virus (HBV).[1][2][3] Its mechanism of action involves cellular phosphorylation to its active triphosphate form.[1] The primary active metabolite is L-FMAU triphosphate (L-FMAU-TP), which inhibits HBV DNA polymerase.[1] The metabolic activation is initiated by cellular kinases, including thymidine kinase and deoxycytidine kinase.[1]
Q2: What are the most common analytical techniques for quantifying L-FMAU and its metabolites?
A2: The gold standard for quantifying L-FMAU and its phosphorylated metabolites in biological matrices is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS).[4] This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of metabolites typically found in biological samples like plasma or peripheral blood mononuclear cells (PBMCs).[4][5] For the highly polar triphosphate metabolite, methods like ion-pairing liquid chromatography are often employed to achieve adequate retention and separation.[5]
Q3: What are the key pre-analytical challenges that can affect L-FMAU metabolite measurements?
A3: Pre-analytical factors can introduce significant variability and inaccuracy. Key challenges include:
-
Sample Collection and Handling: The choice of anticoagulant (e.g., EDTA vs. heparin) can impact results. Adherence to standardized operating procedures for sample collection, such as specified clotting times for serum, is critical to avoid metabolic changes post-collection.[6]
-
Metabolite Stability: Drug metabolites can be unstable.[4] It is essential to process and store samples (e.g., plasma, cell pellets) at appropriate temperatures (typically -80°C) to prevent degradation of L-FMAU and its phosphorylated forms.
-
Matrix Effects: Biological matrices like plasma and urine are complex and contain numerous endogenous components that can interfere with the analysis, causing ion suppression or enhancement in the MS source.[7][8]
Troubleshooting Guide
This guide addresses common problems encountered during the LC-MS analysis of L-FMAU metabolites.
| Problem/Symptom | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| No or Low Signal / Poor Sensitivity | 1. Sub-optimal MS settings: Incorrect ionization polarity, inappropriate precursor/product ion selection, or low collision energy.[9] 2. Ion Suppression: Co-eluting matrix components are suppressing the ionization of the target analyte(s).[9][10][11] 3. Analyte Degradation: Metabolites, especially the triphosphate form, may have degraded during sample preparation or storage.[4] 4. Low Extraction Recovery: The sample preparation method (e.g., SPE, LLE) is not efficiently extracting the analytes. | 1. Optimize MS Parameters: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source and compound-specific parameters. Ensure the MS is properly tuned.[9] 2. Address Matrix Effects: Improve sample cleanup using more selective Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) methods.[12][13] Modify chromatographic conditions to separate the analyte from interfering matrix components.[9] 3. Ensure Sample Integrity: Prepare fresh samples and standards. Always keep biological samples on ice during processing and store them at -80°C. 4. Validate Extraction Method: Evaluate different extraction sorbents or solvents. Spike a blank matrix with a known concentration of the analyte before and after extraction to calculate recovery. |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column Contamination or Degradation: Buildup of matrix components on the column or guard column.[10][14] 2. Incompatible Injection Solvent: The sample is dissolved in a solvent significantly stronger than the mobile phase, causing peak distortion.[15] 3. Secondary Interactions: Polar analytes (like L-FMAU-TP) can interact with active sites on the column packing material. 4. Column Overload: Injecting too high a concentration of the analyte.[14] | 1. Column Maintenance: Flush the column with a strong solvent wash sequence as recommended by the manufacturer.[14] Replace the guard column or, if necessary, the analytical column.[14] 2. Solvent Matching: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the initial mobile phase.[14][15] 3. Modify Mobile Phase: For L-FMAU-TP, use an ion-pairing reagent (e.g., hexylamine) in the mobile phase to improve peak shape. Adjusting the mobile phase pH can also help.[16] 4. Reduce Injection Load: Dilute the sample or reduce the injection volume.[15] |
| Inconsistent Retention Times | 1. Insufficient Column Equilibration: Not allowing enough time for the column to re-equilibrate between injections, especially with gradient elution.[9] 2. Mobile Phase Issues: Incorrect preparation, degradation, or changes in the composition of the mobile phase over time.[10] 3. Pump or System Leaks: Fluctuations in system pressure due to leaks can cause retention time shifts.[10] 4. Temperature Fluctuations: Lack of a thermostatically controlled column compartment.[14] | 1. Increase Equilibration Time: Ensure the equilibration step in your gradient method is sufficient (typically 5-10 column volumes).[9] 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are thoroughly mixed and degassed. 3. System Check: Perform a system pressure test to check for leaks in fittings and connections. 4. Use a Column Oven: Maintain a stable column temperature using a column compartment to ensure reproducible chromatography.[14] |
Experimental Protocols & Data
Protocol: Extraction of L-FMAU-TP from PBMCs
This protocol is a representative method based on ion-pairing LC-MS/MS techniques.
-
Sample Collection: Isolate PBMCs from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Count cells to normalize the data (e.g., results per 10^6 cells).
-
Cell Lysis & Protein Precipitation: Resuspend the PBMC pellet in 500 µL of ice-cold 70% methanol. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5 mM hexylamine in water).
-
Analysis: Inject the reconstituted sample onto the LC-MS/MS system.
Table 1: LC-MS/MS Method Validation Parameters for L-FMAU-TP
The following table summarizes typical performance characteristics for a validated L-FMAU-TP assay in PBMCs.[5]
| Parameter | Typical Value/Range |
| Linearity Range | 1.6 to 80 pmol/10⁶ cells |
| Limit of Detection (LOD) | 1.6 pmol/10⁶ cells |
| Intra-day Precision (%CV) | < 11.2% |
| Inter-day Precision (%CV) | < 11.2% |
| Accuracy (% Recovery) | 97.1% to 106.9% |
Visualizations
L-FMAU Metabolic Activation Pathway
The diagram below illustrates the intracellular phosphorylation of L-FMAU to its active triphosphate form, which is the key mechanism for its antiviral activity against HBV.[1]
References
- 1. Preclinical investigation of L-FMAU as an anti-hepatitis B virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting-group-free synthesis of clevudine (l-FMAU), a treatment of the hepatitis B virus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 5. Rapid quantitative determination of L-FMAU-TP from human peripheral-blood mononuclear cells of hepatitis B virus-infected patients treated with L-FMAU by ion-pairing, reverse-phase, liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. shimadzu.at [shimadzu.at]
- 10. zefsci.com [zefsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. scribd.com [scribd.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 15. agilent.com [agilent.com]
- 16. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Clevudine and Entecavir Against Hepatitis B Virus
In the landscape of antiviral therapeutics for chronic hepatitis B (CHB), Clevudine and Entecavir have emerged as notable nucleoside analogs that target the hepatitis B virus (HBV) polymerase. This guide offers a detailed in vitro comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies providing head-to-head quantitative data under identical experimental conditions are limited, this guide synthesizes available data to provide a comprehensive overview.
Quantitative Efficacy and Cytotoxicity
The in vitro antiviral potency of a compound is typically determined by its 50% effective concentration (EC50), which is the concentration required to inhibit 50% of viral replication. Concurrently, the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, is measured to assess the compound's toxicity to host cells. The ratio of CC50 to EC50 yields the selectivity index (SI), a critical measure of a drug's therapeutic window.
Due to the absence of studies directly comparing Clevudine and Entecavir in the same experimental setup, the following table presents data from separate in vitro investigations. It is crucial to note that these values are not directly comparable due to potential variations in cell lines, HBV strains, and assay methodologies.
| Compound | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Data Source(s) |
| Entecavir | HepG2.2.15 | 3.75 - 4 | 28 | ~7,000 - 7,467 | [1][2] |
| Clevudine | Data Not Available in a Directly Comparable In Vitro Study | - | - | - | - |
Note: The Selectivity Index for Entecavir was calculated using the provided EC50 and CC50 values.
Mechanism of Action: A Tale of Two Analogs
Both Clevudine and Entecavir function as nucleoside reverse transcriptase inhibitors, targeting the HBV polymerase, a multi-functional enzyme essential for viral replication. However, they exhibit distinct mechanisms of inhibition.
Entecavir , a guanosine nucleoside analog, undergoes intracellular phosphorylation to its active triphosphate form, entecavir triphosphate (ETV-TP). ETV-TP competitively inhibits the natural substrate, deoxyguanosine triphosphate (dGTP), thereby impeding all three functions of the HBV polymerase: priming, reverse transcription of the negative-strand DNA, and synthesis of the positive-strand DNA.
Clevudine , a thymidine nucleoside analog, is also converted to its active triphosphate form within the cell. Interestingly, its inhibitory mechanism has been described with some variation in the literature. Some studies suggest it acts as a competitive inhibitor of deoxythymidine triphosphate (dTTP). In contrast, other research indicates a noncompetitive mode of inhibition, where clevudine triphosphate binds to the HBV polymerase at a site distinct from the active site, inducing a conformational change that inhibits its function without being incorporated into the growing DNA chain.
When used in combination, Clevudine and Entecavir have been observed to exert a synergistic antiviral effect in vitro.
Figure 1. Simplified signaling pathway of Clevudine and Entecavir action.
Experimental Protocols
The following is a generalized protocol for determining the in vitro antiviral efficacy of compounds against HBV, based on common methodologies.
1. Cell Culture and Maintenance:
-
The HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses the HBV genome, is commonly used.
-
Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selective agent (e.g., G418) to maintain HBV expression.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Antiviral Activity Assay (EC50 Determination):
-
HepG2.2.15 cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with serial dilutions of the test compounds (Clevudine and Entecavir). A no-drug control is included.
-
The culture medium containing the compounds is refreshed periodically over several days (e.g., every 3 days for a total of 9 days).
-
At the end of the treatment period, the supernatant is collected for quantification of extracellular HBV DNA, and the cells are harvested for analysis of intracellular HBV DNA.
-
HBV DNA is quantified using real-time PCR.
-
The EC50 value is calculated as the drug concentration that reduces the level of extracellular or intracellular HBV DNA by 50% compared to the no-drug control.
3. Cytotoxicity Assay (CC50 Determination):
-
A parallel assay is conducted to determine the cytotoxicity of the compounds.
-
HepG2.2.15 cells are seeded in multi-well plates and treated with the same serial dilutions of the test compounds as in the antiviral assay.
-
After the incubation period, cell viability is assessed using a standard method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
The CC50 value is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated control cells.
4. Selectivity Index (SI) Calculation:
-
The SI is calculated using the formula: SI = CC50 / EC50.
Figure 2. Experimental workflow for in vitro anti-HBV efficacy testing.
Concluding Remarks
References
Cross-Resistance of L-FMAU with Other Nucleoside Analogs in Hepatitis B Virus: A Comparative Guide
For researchers and drug development professionals engaged in the study of antiviral therapies for Hepatitis B Virus (HBV), understanding the nuances of cross-resistance between different nucleoside analogs is paramount. This guide provides a comprehensive comparison of L-FMAU (Clevudine) with other key nucleoside/nucleotide analogs, supported by experimental data, detailed protocols, and visual diagrams to elucidate complex pathways and workflows.
Quantitative Analysis of Antiviral Activity
The following tables summarize the in vitro antiviral efficacy of L-FMAU and other nucleoside analogs against wild-type (WT) HBV and lamivudine-resistant HBV strains harboring the rtM204V/I mutations. The data is presented as the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication.
Table 1: Antiviral Activity (EC₅₀ in µM) Against Wild-Type HBV
| Nucleoside Analog | Drug Class | EC₅₀ (µM) vs. Wild-Type HBV |
| L-FMAU (Clevudine) | L-Nucleoside (Pyrimidine) | 0.01 - 0.2[1][2][3] |
| Lamivudine | L-Nucleoside (Pyrimidine) | 0.01 - 0.16[4] |
| Telbivudine | L-Nucleoside (Pyrimidine) | 0.05 - 0.2 |
| Emtricitabine | L-Nucleoside (Pyrimidine) | 0.003 - 0.03 |
| Entecavir | D-Nucleoside (Guanosine) | 0.004 - 0.01 |
| Adefovir | Acyclic Nucleotide | 0.25 - 1.2 |
| Tenofovir | Acyclic Nucleotide | 0.1 - 1.5 |
Table 2: Cross-Resistance Profile - Antiviral Activity (EC₅₀ in µM) Against Lamivudine-Resistant HBV (rtM204V/I)
| Nucleoside Analog | EC₅₀ (µM) vs. Lamivudine-Resistant HBV | Fold Change in EC₅₀ vs. WT |
| L-FMAU (Clevudine) | >10 | >50 - 1000 |
| Lamivudine | >100 | >1000[4] |
| Telbivudine | >10 | >50 - 200 |
| Emtricitabine | >10 | >300 - 1000 |
| Entecavir | 0.03 - 0.1 | 8 - 10[5] |
| Adefovir | 0.3 - 1.5 | 1 - 1.25 |
| Tenofovir | 0.1 - 1.8 | 1 - 1.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-resistance studies. Below are protocols for key experiments cited in this guide.
In Vitro Antiviral Susceptibility Assay
This protocol outlines the determination of the EC₅₀ values of nucleoside analogs against HBV in a cell culture model.
Cell Lines:
-
HepG2.2.15 cells: A human hepatoblastoma cell line stably transfected with a head-to-tail dimer of the HBV genome (genotype D). These cells constitutively produce infectious HBV virions.[2]
-
HepAD38 cells: A human hepatoblastoma cell line containing 1.1 copies of the HBV genome under the control of a tetracycline-repressible promoter. This allows for inducible high-level HBV replication.[2]
Procedure:
-
Cell Seeding: Plate HepG2.2.15 or HepAD38 cells in 96-well plates at a density of 5 x 10⁴ cells/well. For HepAD38 cells, remove tetracycline from the culture medium to induce HBV replication.
-
Drug Treatment: After 24 hours, add serial dilutions of the nucleoside analogs (e.g., L-FMAU, lamivudine, entecavir, adefovir, tenofovir) to the cell culture medium. Include a no-drug control.
-
Incubation: Incubate the cells for 7-9 days, with a medium change containing fresh drug every 2-3 days.
-
Harvesting Viral DNA: After the incubation period, collect the cell culture supernatant.
-
Quantification of HBV DNA: Isolate viral DNA from the supernatant. Quantify the amount of extracellular HBV DNA using quantitative real-time PCR (qPCR) or by Southern blot hybridization.[3]
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of viral replication inhibition against the drug concentration using a dose-response curve-fitting model.
Southern Blot Hybridization for HBV Replicative Intermediates
This method is used to detect and quantify intracellular HBV DNA replication.
Procedure:
-
Cell Lysis: After drug treatment, wash the cells with PBS and lyse them with a lysis buffer containing a non-ionic detergent (e.g., NP-40).
-
Isolation of Core Particles: Centrifuge the cell lysate to pellet the nuclei. The supernatant contains the cytoplasmic HBV core particles.
-
Nuclease Treatment: Treat the supernatant with DNase I to digest any contaminating plasmid or cellular DNA.
-
Proteinase K Digestion: Stop the DNase I reaction and digest the viral core proteins with Proteinase K to release the HBV DNA.
-
DNA Extraction: Perform phenol-chloroform extraction and ethanol precipitation to purify the HBV DNA.
-
Agarose Gel Electrophoresis: Separate the HBV DNA replicative intermediates (relaxed circular, double-stranded linear, and single-stranded DNA) on a 1.2% agarose gel.
-
Southern Transfer: Transfer the DNA from the gel to a nylon membrane.
-
Hybridization: Hybridize the membrane with a ³²P-labeled full-length HBV DNA probe.
-
Autoradiography: Expose the membrane to X-ray film to visualize the HBV DNA bands. The intensity of the bands corresponds to the amount of viral replication.
HBV Polymerase Gene Sequencing for Resistance Mutation Analysis
This protocol is used to identify mutations in the HBV polymerase gene that confer drug resistance.
Procedure:
-
DNA Extraction: Extract HBV DNA from patient serum or cell culture supernatant.
-
PCR Amplification: Amplify the reverse transcriptase (RT) domain of the HBV polymerase gene using nested PCR with specific primers.
-
Sequencing: Sequence the PCR product using the Sanger sequencing method or next-generation sequencing (NGS) for higher sensitivity in detecting minor resistant variants.[6]
-
Sequence Analysis: Align the obtained sequence with a wild-type HBV reference sequence to identify amino acid substitutions associated with drug resistance (e.g., rtL180M, rtM204V/I).
Visualizing Pathways and Workflows
Mechanism of Action and Resistance of Nucleoside Analogs
The following diagram illustrates the general mechanism of action for nucleoside analogs and how resistance mutations in the HBV polymerase can impede their function.
References
- 1. Inhibition of hepatitis B virus expression and replication by RNA interference in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel fluoronucleoside analog NCC inhibits lamivudine-resistant hepatitis B virus in a hepatocyte model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]
- 6. Hepatitis B genotypic resistance testing [heftpathology.com]
A Head-to-Head Preclinical Showdown: L-FMAU vs. Adefovir in Animal Models of Hepatitis B
For researchers and drug development professionals, the quest for potent and safe antiviral agents against Hepatitis B Virus (HBV) is a continuous endeavor. This guide provides a comprehensive head-to-head comparison of two such agents, L-FMAU (Clevudine) and Adefovir, based on their performance in pivotal animal models, primarily the woodchuck model of chronic Woodchuck Hepatitis Virus (WHV) infection, a well-established surrogate for human HBV.
This report synthesizes key experimental data on the efficacy and safety of L-FMAU and Adefovir from preclinical studies. By presenting the information in a standardized format, this guide aims to facilitate a clear and objective comparison to inform further research and development.
Mechanism of Action: A Tale of Two Nucleos(t)ide Analogs
Both L-FMAU and Adefovir are nucleos(t)ide analogs that target the HBV DNA polymerase, a critical enzyme in the viral replication cycle. However, their precise mechanisms of action exhibit subtle but important differences.
L-FMAU (Clevudine) is a nucleoside analog that, once inside the host cell, is phosphorylated to its active triphosphate form. This active metabolite then inhibits the HBV DNA polymerase.[1][2] Interestingly, some studies suggest that L-FMAU's triphosphate form is not incorporated into the growing viral DNA chain but rather binds to the polymerase, acting as a non-competitive inhibitor.[3]
Adefovir , on the other hand, is an acyclic nucleotide analog of adenosine monophosphate.[4] Its prodrug form, Adefovir dipivoxil, is administered orally to enhance bioavailability.[1][5] Inside the cell, it is converted to adefovir diphosphate, which competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into the viral DNA.[4][6] Once incorporated, it causes chain termination, thereby halting viral DNA synthesis.[6][7]
Figure 1: Simplified signaling pathways for the mechanisms of action of L-FMAU and Adefovir.
Efficacy in the Woodchuck Model: A Comparative Analysis
The woodchuck chronically infected with WHV is considered a highly predictive animal model for evaluating antiviral therapies against human HBV infection.[3][8][9] Several studies have independently evaluated the efficacy of L-FMAU and Adefovir in this model. While direct head-to-head comparative studies are limited, a cross-study analysis provides valuable insights.
| Drug | Dosage | Duration of Treatment | Mean Reduction in Serum WHV DNA (log10) | Post-Treatment Viral Rebound | Reference |
| L-FMAU | 10 mg/kg/day (oral) | 4 weeks | >3.0 | Delayed rebound; viremia remained suppressed in some animals for 10-12 weeks post-treatment. | [8] |
| Adefovir | 5 mg/kg/day (oral) | 12 weeks | >1.6 | Rebounded to pretreatment levels within 6 weeks post-treatment. | [1][4] |
| Adefovir | 15 mg/kg/day (oral) | 12 weeks | >2.5 | Rebounded to pretreatment levels within 6 weeks post-treatment. | [1][4] |
Key Observations:
-
Potency: At a comparable dose of 10 mg/kg/day, L-FMAU demonstrated a more rapid and profound reduction in serum WHV DNA levels over a shorter treatment period of 4 weeks compared to Adefovir at both 5 and 15 mg/kg/day over 12 weeks.[1][4][8]
-
Sustained Response: A notable finding for L-FMAU was the dose-related delay in viral rebound after cessation of therapy, with some animals maintaining suppressed viremia for an extended period.[8] In contrast, viral DNA levels in Adefovir-treated woodchucks returned to pretreatment levels within 6 weeks of stopping the drug.[1][4]
Safety and Toxicity in Animal Models
Preclinical safety evaluation is a critical component of drug development. Both L-FMAU and Adefovir have been assessed for toxicity in various animal models.
| Drug | Animal Model | Dosage | Duration | Key Toxicity Findings | Reference |
| L-FMAU | Mice | 50 mg/kg/day | 30 days | No apparent toxicity. | [2] |
| Woodchucks | 10 mg/kg/day | 3 months | No apparent toxicity. | [2] | |
| Woodchucks | Up to 10 mg/kg/day | 4 weeks | No evidence of drug-related toxicity. | [8] | |
| Adefovir | Woodchucks | 5 and 15 mg/kg/day | 12 weeks | No clinically significant changes in body weight, hematology, or serum chemistry. No histologic evidence of liver injury. | [1] |
Summary of Safety Findings:
In the described studies, both L-FMAU and Adefovir were well-tolerated in woodchucks at doses that demonstrated significant antiviral efficacy.[1][8] No major drug-related toxicities were reported in these preclinical evaluations. It is important to note that higher doses of Adefovir have been associated with renal tubular damage in other contexts.[10]
Experimental Protocols: A Glimpse into the Methodology
To ensure the reproducibility and accurate interpretation of these findings, understanding the experimental design is crucial. Below is a generalized workflow based on the methodologies reported in the key woodchuck studies.
Figure 2: Generalized experimental workflow for antiviral efficacy studies in the woodchuck model.
Detailed Methodological Considerations:
-
Animal Model: Adult woodchucks (Marmota monax) chronically infected with WHV were used.[1][8] Chronic infection was typically established by neonatal inoculation.[11]
-
Drug Administration: Both L-FMAU and Adefovir dipivoxil were administered orally, once daily.[1][8]
-
Virological Monitoring: Serum WHV DNA levels were the primary endpoint for efficacy and were quantified using dot blot or PCR-based assays.[1][8]
-
Safety Monitoring: Comprehensive monitoring included regular observation of the animals, body weight measurements, and analysis of hematology and serum chemistry panels.[1]
-
Histopathology: Liver biopsies were collected before and after treatment to assess for any drug-induced histological changes.[1]
Conclusion
Based on the available preclinical data from the woodchuck model, both L-FMAU and Adefovir are effective inhibitors of hepadnavirus replication. L-FMAU appears to exhibit more potent and rapid antiviral activity with a more sustained off-treatment response compared to Adefovir. Both drugs demonstrated a favorable safety profile in these animal studies at the tested doses.
This comparative guide highlights the strengths of L-FMAU in preclinical models. However, it is important to acknowledge that these findings are based on a cross-study comparison, and direct head-to-head clinical trials in humans are the ultimate determinant of comparative efficacy and safety. This information serves as a valuable resource for researchers in the field of antiviral drug development for HBV.
References
- 1. Antiviral Efficacy and Pharmacokinetics of Oral Adefovir Dipivoxil in Chronically Woodchuck Hepatitis Virus-Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical investigation of L-FMAU as an anti-hepatitis B virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of the woodchuck animal model for the treatment of hepatitis B virus-induced liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The woodchuck as an animal model for pathogenesis and therapy of chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Antiviral Efficacy and Pharmacokinetics of Oral [research.amanote.com]
- 6. Adenovirus-based gene therapy during clevudine treatment of woodchucks chronically infected with woodchuck hepatitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antiviral activity of clevudine [L-FMAU, (1-(2-fluoro-5-methyl-beta, L-arabinofuranosyl) uracil)] against woodchuck hepatitis virus replication and gene expression in chronically infected woodchucks (Marmota monax) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The woodchuck model of hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparing the efficacy and safety of tenofovir and adefovir or combined drug treatment for the treatment of chronic hepatitis B infection: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clevudine Inhibits Hepatitis Delta Virus Viremia: a Pilot Study of Chronically Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Clevudine with Other Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic and antagonistic effects of Clevudine when used in combination with other antiviral agents for the treatment of Hepatitis B Virus (HBV). The information is compiled from in vitro and clinical studies to support further research and drug development in this area.
Executive Summary
Clevudine, a nucleoside analog, has demonstrated a unique profile of interaction when combined with other anti-HBV drugs. In vitro studies have consistently shown synergistic antiviral effects when Clevudine is paired with several key nucleoside/nucleotide analogs, including entecavir, lamivudine, adefovir, and tenofovir. This synergy is likely attributed to Clevudine's distinct mechanism of action, which involves non-competitive inhibition of the HBV polymerase, potentially without being incorporated into the viral DNA chain. This mode of action complements other nucleoside analogs that act as chain terminators after incorporation.
Conversely, a notable antagonism has been observed when Clevudine is combined with telbivudine. This is believed to stem from competition between the two drugs for intracellular phosphorylation, a critical step for their activation. These findings underscore the importance of rational drug combination design based on a thorough understanding of their molecular mechanisms.
Data Presentation: In Vitro Antiviral Activity
The following table summarizes the observed interactions between Clevudine and other antiviral drugs from in vitro studies. The primary endpoint in these studies was the reduction of HBV DNA levels in cell culture.
| Combination | Observed Effect | Proposed Mechanism of Interaction |
| Clevudine + Entecavir | Synergistic | Complementary mechanisms of HBV polymerase inhibition. |
| Clevudine + Lamivudine | Synergistic | Complementary mechanisms of HBV polymerase inhibition. |
| Clevudine + Adefovir | Synergistic | Complementary mechanisms of HBV polymerase inhibition. |
| Clevudine + Tenofovir | Synergistic | Complementary mechanisms of HBV polymerase inhibition. |
| Clevudine + Telbivudine | Antagonistic | Competition for intracellular uptake and/or phosphorylation pathways.[1] |
Experimental Protocols
The following is a generalized experimental protocol for assessing the in vitro antiviral synergy of Clevudine with other antivirals, based on methodologies reported in the literature.
In Vitro Anti-HBV Synergy Assay
1. Cell Line and Culture:
-
The HepAD38 cell line, a human hepatoblastoma cell line that inducibly expresses wild-type HBV, is commonly used.[1]
-
Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418. HBV replication is suppressed by the presence of tetracycline in the culture medium.
2. Antiviral Compounds:
-
Clevudine and other antiviral agents (entecavir, lamivudine, adefovir, tenofovir, telbivudine) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
3. Synergy Assay (Checkerboard Method):
-
To induce HBV replication, tetracycline is removed from the culture medium.
-
HepAD38 cells are seeded in 96-well plates.
-
A checkerboard dilution series of Clevudine and the combination drug is prepared. This involves creating a matrix of concentrations where each drug is tested at various concentrations alone and in combination with the other drug at various concentrations.
-
The drug dilutions are added to the cells, and the plates are incubated for a defined period (e.g., 6-8 days), with media and drug changes every 2-3 days.
4. Quantification of HBV DNA:
-
After the incubation period, the supernatant is collected, and viral DNA is extracted.
-
The levels of extracellular HBV DNA are quantified using a real-time polymerase chain reaction (qPCR) assay.[1]
5. Data Analysis:
-
The 50% effective concentration (EC50) for each drug alone and in combination is calculated.
-
The synergistic, additive, or antagonistic effects of the drug combinations are determined using a method such as the Chou-Talalay Combination Index (CI) method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Mandatory Visualization
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro assessment of antiviral synergy.
Signaling Pathway: Proposed Mechanism of Clevudine Synergy and Antagonism
Caption: Proposed mechanisms of Clevudine's interactions.
References
L-FMAU's Efficacy in Reducing HBV cccDNA: A Comparative Analysis Using Southern Blot
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-FMAU's Performance Against Other Antiviral Agents in Targeting the Persistent Form of Hepatitis B Virus.
The quest for a definitive cure for chronic hepatitis B (CHB) is centered on the eradication of the covalently closed circular DNA (cccDNA) of the hepatitis B virus (HBV). This minichromosome resides in the nucleus of infected hepatocytes and serves as the template for viral replication, making it the primary reason for viral persistence and relapse after treatment cessation. Nucleos(t)ide analogues (NAs) are the cornerstone of current CHB therapy, primarily by inhibiting the viral reverse transcriptase. Among these, L-FMAU (clevudine) has demonstrated potent antiviral activity. This guide provides a detailed comparison of L-FMAU's effect on HBV cccDNA, validated by the gold-standard Southern blot analysis, alongside other NAs.
Comparative Efficacy of L-FMAU on cccDNA Reduction
While L-FMAU (clevudine) has shown potent inhibition of HBV replication, its direct effect on the cccDNA pool, as measured by Southern blot, is modest and highlights the challenge of eradicating this persistent viral form. The following tables summarize the available quantitative data from preclinical and clinical studies, comparing L-FMAU with other widely used nucleos(t)ide analogues.
| Table 1: Preclinical Comparison of L-FMAU and Lamivudine on HBV DNA Forms | |
| Drug | Effect on cccDNA (Southern Blot Analysis) |
| L-FMAU (Clevudine) | Highly resistant to reduction. No significant decrease observed in a baculovirus-based HBV infection model in HepG2 cells. |
| Lamivudine | Also demonstrated high resistance to cccDNA reduction in the same preclinical model. |
| Source: Quantitative analysis of HBV DNA by Southern blot in a baculovirus-mediated HBV delivery system. |
| Table 2: Clinical Trial Data on cccDNA Reduction by Nucleos(t)ide Analogues | ||
| Drug | Study Duration | Mean cccDNA Reduction (log10 copies/cell) |
| L-FMAU (Clevudine) | 30 weeks (in woodchucks) | Reduction to 1.2-5.4% of pretreatment levels, suggesting a half-life of 33-50 days.[1] |
| Entecavir | 48 weeks | -0.9 |
| Lamivudine | 48 weeks | -0.7 |
| Tenofovir | Not directly compared with L-FMAU via Southern blot in a head-to-head trial. However, long-term NA therapy, including tenofovir, can lead to a significant decline in cccDNA levels over several years. | |
| Note: Direct comparative clinical data for L-FMAU's effect on cccDNA using Southern blot against entecavir and tenofovir is limited. The data presented for entecavir and lamivudine are from a separate comparative study. |
Experimental Protocols
Accurate assessment of cccDNA levels is critical for evaluating the efficacy of antiviral therapies. Southern blot remains the definitive method for distinguishing cccDNA from other viral DNA intermediates.
Protocol: Southern Blot Analysis of HBV cccDNA
This protocol outlines the key steps for the extraction and detection of HBV cccDNA from cell cultures.
1. Hirt DNA Extraction to Isolate Low Molecular Weight DNA (including cccDNA):
-
Lyse cultured cells with a solution containing SDS and EDTA.
-
Precipitate high molecular weight cellular DNA and protein-DNA complexes by adding a high concentration of NaCl and incubating overnight at 4°C.
-
Centrifuge to pellet the precipitated cellular debris. The supernatant, containing low molecular weight DNA including cccDNA and deproteinized relaxed-circular DNA (DP-rcDNA), is collected.
-
Purify the DNA from the supernatant using phenol-chloroform extraction and ethanol precipitation.
-
Resuspend the purified DNA pellet in TE buffer.
2. Agarose Gel Electrophoresis:
-
Load the extracted DNA onto a 1.2% agarose gel.
-
Perform electrophoresis to separate the different forms of HBV DNA based on their conformation and size. cccDNA migrates faster than relaxed circular and linear forms.
3. Southern Blotting:
-
Depurinate the DNA in the gel with a mild acid treatment (e.g., HCl).
-
Denature the DNA in the gel using an alkaline solution (e.g., NaOH).
-
Neutralize the gel.
-
Transfer the denatured DNA from the gel to a positively charged nylon membrane via capillary transfer.
-
Crosslink the DNA to the membrane using UV irradiation.
4. Hybridization and Detection:
-
Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.
-
Hybridize the membrane overnight with a radiolabeled (e.g., 32P) or non-radioactively labeled HBV-specific DNA or RNA probe.
-
Wash the membrane to remove unbound probe.
-
Detect the hybridized probe by autoradiography (for radioactive probes) or chemiluminescence/colorimetric methods (for non-radioactive probes). The bands corresponding to cccDNA can then be quantified using densitometry.
Visualizing the Landscape of HBV Replication and Treatment
To better understand the context of L-FMAU's action and the challenges in cccDNA eradication, the following diagrams illustrate the key molecular processes.
Caption: The HBV life cycle, highlighting the central role of cccDNA in the nucleus.
Caption: Mechanism of action of L-FMAU (clevudine).
Caption: Experimental workflow for cccDNA analysis using Southern blot.
Concluding Remarks
The validation of L-FMAU's effect on cccDNA using Southern blot analysis underscores a critical challenge in the development of curative therapies for CHB. While L-FMAU is a potent inhibitor of HBV replication, its impact on the stable cccDNA reservoir is limited, a characteristic shared by other nucleos(t)ide analogues. This highlights the necessity for novel therapeutic strategies that can directly target cccDNA for degradation or transcriptional silencing. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of HBV therapeutics and ultimately achieving a functional cure.
References
In Vitro Safety Profile: A Comparative Analysis of L-FMAU and Telbivudine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Safety of L-FMAU (Clevudine) and Telbivudine
The development of nucleoside analogs for the treatment of chronic hepatitis B (HBV) has been a significant advancement in antiviral therapy. However, off-target effects, particularly mitochondrial toxicity, remain a concern. This guide provides a comparative in vitro safety profile of two such analogs: L-FMAU (Clevudine) and Telbivudine. The following sections present a summary of their effects on cell viability and mitochondrial function, based on available preclinical data.
Quantitative Safety Data Summary
The following table summarizes the key quantitative data regarding the in vitro cytotoxicity and mitochondrial toxicity of L-FMAU and Telbivudine.
| Parameter | L-FMAU (Clevudine) | Telbivudine | Cell Line |
| Cytotoxicity (CC50) | >1,000 µM | >2,000 µM[1] | Human Hepatoma Cells |
| Mitochondrial DNA (mtDNA) Incorporation | Not incorporated[1] | Implicated in mtDNA depletion[2] | In vitro studies |
| Lactic Acid Production | No significant increase observed[1] | Associated with clinical lactic acidosis[3] | In vitro and clinical observations |
Experimental Protocols
Detailed methodologies for the key in vitro safety assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of L-FMAU or Telbivudine and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of Sorenson’s glycine buffer and SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Mitochondrial DNA (mtDNA) Content Assay (qPCR)
This assay quantifies the relative amount of mitochondrial DNA compared to nuclear DNA.
Protocol:
-
Cell Treatment and DNA Extraction: Treat cells with the test compounds for a specified period. Harvest the cells and extract total DNA.
-
Quantitative PCR (qPCR): Perform qPCR using two sets of primers: one specific for a mitochondrial gene (e.g., MT-CO2) and one for a nuclear gene (e.g., B2M).
-
Data Analysis: Calculate the relative mtDNA content using the ΔΔCt method, normalizing the mtDNA amplification to the nuclear DNA amplification.
Lactate Production Assay
This assay measures the concentration of lactate in the cell culture medium, an indicator of a shift towards anaerobic glycolysis which can be caused by mitochondrial dysfunction.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the compounds as described for the cytotoxicity assay.
-
Sample Collection: Collect the cell culture supernatant at the end of the treatment period.
-
Lactate Measurement: Use a commercial lactate assay kit to measure the lactate concentration in the supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal.
-
Data Analysis: Normalize the lactate concentration to the cell number or total protein content.
Mechanism of Action and Potential for Mitochondrial Toxicity
The primary mechanism of antiviral action for both L-FMAU and Telbivudine involves the inhibition of HBV DNA polymerase. However, their interaction with host cellular polymerases, particularly mitochondrial DNA polymerase gamma (Pol γ), is a key determinant of their mitochondrial safety profile.
Caption: Proposed mechanism of nucleoside analog-induced mitochondrial toxicity.
Experimental Workflow for In Vitro Safety Assessment
A generalized workflow for the in vitro safety assessment of antiviral nucleoside analogs is depicted below. This multi-pronged approach allows for a comprehensive evaluation of both general cytotoxicity and specific mitochondrial toxicity.
References
- 1. Preclinical investigation of L-FMAU as an anti-hepatitis B virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Targeting mitochondrial dysfunction can restore antiviral activity of exhausted HBV-specific CD8 T cells in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2'-Deoxy-2'-fluoro-L-uridine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2'-Deoxy-2'-fluoro-L-uridine, a nucleoside analog that requires careful management. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on safety data sheets for similar compounds and general guidelines for handling cytotoxic agents.[1][2]
| PPE Category | Specification | Purpose |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile). Double-gloving may be required for high-risk tasks.[3] | Prevents skin contact and absorption of the compound. |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles.[1] A face shield may be necessary if there is a splash hazard. | Protects eyes from dust, aerosols, and splashes of the compound. |
| Respiratory Protection | Dust respirator or a full-face respirator if exposure limits are exceeded or if dust/aerosols are generated.[1] Use in a well-ventilated area or under a fume hood. | Prevents inhalation of the compound, which may be harmful. |
| Skin and Body Protection | Protective clothing, such as a lab coat or gown. Fire/flame resistant and impervious clothing is recommended.[1] Closed-toe shoes are mandatory.[3][4] | Protects skin and personal clothing from contamination. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
| Aspect | Protocol | Rationale |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid formation of dust and aerosols.[1] Wash hands thoroughly after handling. | Reduces the risk of inhalation and dermal exposure. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, a freezer is recommended. Store away from incompatible materials like strong oxidizing agents. | Ensures the chemical stability and integrity of the compound and prevents accidental spills or reactions. |
| Spills | In case of a spill, avoid dust formation.[1] Use a cytotoxic spill kit.[5] Sweep up the material and place it in a suitable, sealed container for disposal. Clean the area with detergent and water.[5] | Prevents the spread of contamination and ensures the safety of laboratory personnel. |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and exposure to others.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous waste in accordance with local, state, and federal regulations. One method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. |
| Contaminated Materials | All personal protective equipment (gloves, lab coats, etc.), disposable labware, and cleaning materials that have come into contact with the compound should be treated as cytotoxic waste.[5] These items should be collected in a designated, labeled, and sealed container for hazardous waste disposal. |
| Empty Containers | Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for handling this compound from receipt to disposal, ensuring safety at every step.
References
- 1. echemi.com [echemi.com]
- 2. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment - Cloned | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
